molecular formula C22H16ClF3N10O2 B1426447 Tetraniliprole CAS No. 1229654-66-3

Tetraniliprole

Cat. No.: B1426447
CAS No.: 1229654-66-3
M. Wt: 544.9 g/mol
InChI Key: KNDVJPKNBVIKML-UHFFFAOYSA-N
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Description

Tetraniliprole is a carboxamide that is cyantraniliprole in which the bromine atom has been replaced by a [5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl group. It has a role as a ryanodine receptor agonist. It is a nitrile, an organochlorine compound, a pyrazole insecticide, a member of pyridines, a member of tetrazoles, an organofluorine compound and a secondary carboxamide.
bisimide-based insecticide

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-2-yl]methyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N10O2/c1-11-6-12(9-27)7-14(19(37)28-2)17(11)30-20(38)16-8-13(10-35-33-21(31-34-35)22(24,25)26)32-36(16)18-15(23)4-3-5-29-18/h3-8H,10H2,1-2H3,(H,28,37)(H,30,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDVJPKNBVIKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)CN4N=C(N=N4)C(F)(F)F)C(=O)NC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40894829
Record name Tetraniliprole
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Molecular Weight

544.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1229654-66-3
Record name Tetraniliprole
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Record name Tetraniliprole [ISO]
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Record name Tetraniliprole
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Record name 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide
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Record name TETRANILIPROLE
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Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tetraniliprole on Insect Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraniliprole is a third-generation anthranilic diamide insecticide with broad-spectrum activity against a range of agricultural pests.[1] Like other diamides, its efficacy stems from its potent and selective action on insect ryanodine receptors (RyRs).[2][3] RyRs are large, ligand-gated ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER) that play a critical role in regulating intracellular calcium (Ca²⁺) levels, which is essential for processes like muscle contraction.[4][5][6]

Insects possess a single RyR isoform, whereas mammals have three, and significant sequence divergence between them forms the basis for the insecticide's high selectivity.[1][2] This guide provides an in-depth examination of the molecular mechanism by which this compound activates insect RyRs, leading to paralysis and death, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

The insecticidal action of this compound is initiated by its specific interaction with the insect RyR, triggering a cascade of events that fatally disrupts the insect's neuromuscular function.

  • Binding to an Allosteric Site: this compound does not compete with ryanodine for its binding site. Instead, it binds to a distinct, allosteric site located within the transmembrane region of the RyR protein, at the interface between the transmembrane domain and the large cytosolic portion of the receptor.[1][2][7] Cryo-electron microscopy (cryo-EM) studies have revealed that anthranilic diamides like this compound and phthalic diamides (e.g., flubendiamide) target the same site, but adopt different binding poses.[2][7]

  • Channel Activation: Upon binding, this compound locks the RyR channel in a constitutively open conformation.[1] This action is agonistic; the insecticide actively promotes channel opening, rather than merely preventing it from closing. This sustained activation leads to a massive and uncontrolled release of Ca²⁺ ions from the internal stores of the SR/ER into the cytoplasm of muscle and nerve cells.[1][2][8]

  • Physiological Consequences: The resulting rapid and sustained increase in cytosolic Ca²⁺ concentration leads to continuous, uncontrolled muscle contraction and spasms.[1][4] This tonic muscle contraction results in paralysis, immediate cessation of feeding, lethargy, and ultimately, the death of the insect.[2][3]

Signaling Pathway of this compound Action

The following diagram illustrates the sequence of events from insecticide binding to the physiological outcome in the insect.

Tetraniliprole_Signaling_Pathway Figure 1: this compound Mechanism of Action Pathway cluster_cytosol Cytosol cluster_sr_membrane SR/ER Membrane cluster_sr_lumen SR/ER Lumen This compound This compound RyR Insect Ryanodine Receptor (RyR) This compound->RyR Binds to allosteric site Ca_Cytosol [Ca²⁺] Increases Dramatically Muscle Uncontrolled Muscle Contraction & Paralysis Ca_Cytosol->Muscle Induces Ca_Store Internal Ca²⁺ Store RyR->Ca_Store Locks Channel Open Ca_Store->Ca_Cytosol Uncontrolled Ca²⁺ Efflux

Caption: this compound binds to the insect RyR, causing uncontrolled Ca²⁺ release and paralysis.

Quantitative Data: Potency and Selectivity

The high efficacy of this compound on pests and its safety for mammals are rooted in its differential potency. Cryo-EM studies and fluorescence-based assays have been used to quantify these differences.[2] A chimeric RyR (chiRyR), where the diamide-binding site from rabbit RyR1 was modified with four insect-specific residues, was created to mimic the high-affinity binding of an insect RyR.[2]

The potency is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of the maximal possible effect. A lower EC₅₀ value indicates higher potency.

CompoundReceptor TypeTarget Species/ConstructEC₅₀ Value (nM)Reference
This compound MammalianRabbit RyR1 (rRyR1)7,600[2]
This compound Insect-MimickingChimeric RyR (chiRyR)46.1[2]
FlubendiamideMammalianRabbit RyR1 (rRyR1)4,500[2]
FlubendiamideInsect-MimickingChimeric RyR (chiRyR)25.1[2]

Table 1: Comparative Potency of this compound and Flubendiamide on Mammalian vs. Insect-Mimicking Ryanodine Receptors. The data clearly shows that this compound is over 160-fold more potent on the insect-like receptor than on the mammalian receptor, highlighting its selectivity.[2]

Experimental Protocols

The mechanism of this compound has been elucidated through several key experimental techniques.

Fluorescence-Based Intracellular Ca²⁺ Assay

This method is used to measure the ability of a compound to induce Ca²⁺ release from the ER in living cells expressing a specific RyR.

  • Cell Line Preparation: Human Embryonic Kidney (HEK293) cells, which do not natively express RyRs, are stably transfected to express the RyR of interest (e.g., wild-type insect RyR, mammalian RyR, or a mutated/chimeric variant).[9][10]

  • Reporter System: A genetically encoded Ca²⁺ indicator, such as R-CEPIA1er, is co-expressed in the cells. This fluorescent protein is localized to the ER and its fluorescence intensity changes in response to Ca²⁺ concentration.[9][10]

  • Assay Procedure:

    • The engineered cells are plated in a multi-well format suitable for fluorescence microscopy.

    • A baseline fluorescence reading is established.

    • The cells are exposed to varying concentrations of this compound.

    • A time-lapse fluorescence assay records the decrease in ER Ca²⁺ (and corresponding change in fluorescence) as the RyR channels are opened by the insecticide.[2][9][10]

    • The data is used to generate dose-response curves and calculate EC₅₀ values.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM provides high-resolution structural information, allowing for the direct visualization of how this compound binds to the RyR.

  • Sample Preparation: The purified RyR protein (such as the chiRyR construct) is incubated with a saturating concentration of this compound to ensure complex formation.[2]

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted, and plunge-frozen in liquid ethane. This traps the RyR-tetraniliprole complexes in a thin layer of non-crystalline ice.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the individual receptor particles in different orientations.

  • Image Processing & 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional density map of the RyR-ligand complex.

  • Model Building: An atomic model of the protein and the bound insecticide is built into the density map, revealing the precise binding pose and the key amino acid residues involved in the interaction.[2][7]

Workflow and Logic Diagrams

The following diagrams visualize a typical experimental workflow and the logical relationship between different insecticide binding sites on the RyR.

Calcium_Assay_Workflow Figure 2: Workflow for a Fluorescence-Based Calcium Assay A 1. Engineer HEK293 Cells to Express RyR and Ca²⁺ Sensor (R-CEPIA1er) B 2. Plate Cells and Establish Baseline Fluorescence A->B C 3. Add this compound (Varying Concentrations) B->C D 4. Perform Time-Lapse Microscopy to Record Fluorescence Change C->D E 5. Analyze Data to Generate Dose-Response Curve D->E F 6. Calculate EC₅₀ Value E->F

Caption: A streamlined workflow for quantifying the potency of RyR activators like this compound.

Caption: The RyR has distinct but allosterically coupled sites for different classes of activators.[11][12]

Conclusion

This compound exerts its insecticidal effect through a highly specific mechanism of action. It functions as a potent agonist of the insect ryanodine receptor, binding to an allosteric site within the transmembrane region and locking the channel in an open state.[1][2] This leads to a fatal disruption of calcium homeostasis, causing uncontrolled muscle contraction, paralysis, and death.[1][8] The significant structural differences in this binding site between insects and mammals confer a high degree of selectivity, making this compound an effective tool in pest management with a favorable safety profile.[2][5] The detailed elucidation of this mechanism through advanced techniques like cryo-EM and fluorescence assays provides a robust framework for understanding insecticide resistance and designing next-generation pest control agents.[2]

References

Tetraniliprole: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class (IRAC Group 28).[1][2] It is a potent modulator of insect ryanodine receptors, exhibiting high efficacy against a range of chewing and sucking pests, including lepidopteran larvae, coleopteran larvae, aphids, and whiteflies.[2][3] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Identification

This compound is chemically identified as 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide.[4][5]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide[4][5]
CAS Number 1229654-66-3[1][6]
Molecular Formula C22H16ClF3N10O2[6][7][8][9]
Molecular Weight 544.88 g/mol [6][7]
Chemical Structure
alt text

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValueExperimental Protocol
Melting Point 228.4–230.1°C (Technical Grade)[2]OECD Guideline 102[10][11][12][13][14]
Water Solubility (20°C) 1.0 - 1.3 mg/L[1][15]OECD Guideline 105[8][16][17][18]
Vapor Pressure (20°C) 2.4 x 10⁻⁸ torr (3.2 x 10⁻⁶ Pa)[1][15]OECD Guideline 104[9][19][20][21][22]
Octanol-Water Partition Coefficient (Log Kow) at 25°C 2.6 (pH 4 and 7), 1.9 (pH 9)[2][15]OECD Guideline 117 (HPLC Method)[23][24][25]
Dissociation Constant (pKa) 9.1[2][6][15]OECD Guideline 112
Appearance Beige, solid powder[2]Visual Inspection

Mechanism of Action: Ryanodine Receptor Modulation

This compound, like other diamide insecticides, exerts its insecticidal effect by selectively activating insect ryanodine receptors (RyRs).[3][6][26] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[26] The binding of this compound to a specific site on the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions from intracellular stores into the cytoplasm.[6][15][27] This disruption of calcium homeostasis results in muscle contraction, paralysis, cessation of feeding, and ultimately, death of the insect.[2][6]

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Insect Muscle/Nerve Cell cluster_membrane Cell Membrane cluster_sr Sarcoplasmic/Endoplasmic Reticulum This compound This compound RyR Ryanodine Receptor (RyR) This compound->RyR Binds to and activates Membrane Ca_Store Ca²⁺ Store RyR->Ca_Store Opens Ca²⁺ channel Ca_Cytoplasm Elevated Cytoplasmic Ca²⁺ Ca_Store->Ca_Cytoplasm Uncontrolled release of Ca²⁺ Cytoplasm Cytoplasm Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytoplasm->Muscle_Contraction Leads to Death Insect Death Muscle_Contraction->Death Results in Water_Solubility_Workflow Start Start: Water Solubility Determination (OECD 105 - Flask Method) Add_Substance Add excess this compound to purified water Start->Add_Substance Agitate Agitate at constant temperature (e.g., 20°C) to reach equilibrium Add_Substance->Agitate Separate Centrifuge or filter to remove undissolved solid Agitate->Separate Analyze Analyze concentration in aqueous phase via HPLC Separate->Analyze End End: Determine Water Solubility Analyze->End QuEChERS_Workflow Start Start: QuEChERS for Pesticide Residue Analysis Sample_Prep Homogenize sample (e.g., soil, water) Start->Sample_Prep Extraction Extraction with Acetonitrile and addition of salts (e.g., MgSO₄, NaCl) Sample_Prep->Extraction Centrifuge1 Vortex and Centrifuge Extraction->Centrifuge1 Cleanup Dispersive Solid-Phase Extraction (d-SPE) of the supernatant with sorbents (e.g., PSA, C18) Centrifuge1->Cleanup Centrifuge2 Vortex and Centrifuge Cleanup->Centrifuge2 Analysis Analysis of the final extract by LC-MS/MS or GC-MS/MS Centrifuge2->Analysis End End: Quantify this compound Residues Analysis->End

References

A Technical Guide to the Discovery and Synthesis of Tetraniliprole Insecticide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Discovery

Tetraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class of chemistry (IRAC Group 28).[1][2] Developed and announced by Bayer CropScience in 2014, it represents a significant advancement in pest management, offering efficacy against a range of chewing and sucking pests, including those from the orders Lepidoptera, Coleoptera, and Diptera.[3][4][5] First registered by the U.S. Environmental Protection Agency (EPA) in March 2021, this compound is utilized in various agricultural crops such as corn, soybeans, fruits, and vegetables, as well as for turfgrass applications.[1] Its development addresses the need for effective control of economically important pests while offering a more favorable profile for many non-target organisms compared to older insecticide classes.[6] The active ingredient is formulated as a suspension concentrate and is applied via foliar spray, soil treatment, or seed treatment.[1]

Mode of Action: Ryanodine Receptor Modulation

This compound's insecticidal activity stems from its function as a modulator of the insect's ryanodine receptors (RyRs).[1][6] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[7]

Upon ingestion by a target pest, this compound binds to the RyRs, locking them in a partially open state. This leads to an uncontrolled release of internal calcium stores into the cytoplasm of muscle cells. The sustained elevation of intracellular calcium disrupts normal muscle function, causing rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.[1][4][6]

The selectivity of this compound arises from the significant structural differences between insect and mammalian RyRs. Mammalian RyRs are substantially less sensitive to the effects of anthranilic diamides, contributing to the low mammalian toxicity of this class of insecticides.[8][9]

cluster_Neuron Presynaptic Neuron cluster_Muscle Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse Ca_Channel Voltage-gated Ca2+ Channel Nerve_Impulse->Ca_Channel Opens ACh_Vesicle Acetylcholine (ACh) Vesicles Ca_Channel->ACh_Vesicle Triggers ACh release Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft AChR ACh Receptor Synaptic_Cleft->AChR ACh binds RyR Ryanodine Receptor (RyR) AChR->RyR Depolarization signal SR Sarcoplasmic Reticulum (SR) (Internal Ca2+ Store) Ca_Ions Ca2+ Ions RyR->Ca_Ions Normal Ca2+ Release RyR->Ca_Ions Massive, Uncontrolled Ca2+ Release Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Ions->Contraction Leads to This compound This compound This compound->RyR Binds & Locks Open

Figure 1: Mechanism of action of this compound on insect ryanodine receptors.

Synthesis Pathway

A plausible synthetic route for this compound involves the coupling of two key intermediates: an anthranilic amide (Intermediate A ) and a pyrazole carboxylic acid (Intermediate B ).[3] The final step involves the formation of an amide bond between these two molecules.

Synthesis of Anthranilic Amide Intermediate (A)

The synthesis of the anthranilamide intermediate begins with a bromination reaction, followed by cyanation and amidation.[3]

  • Bromination: The starting material is brominated using hydrobromic acid and hydrogen peroxide.

  • Cyanation: The resulting bromide is then reacted with copper cyanide to introduce the cyano group, yielding an anthranilate.

  • Amidation: The anthranilate undergoes reaction with methylamine in a basic medium to afford the final anthranilamide intermediate.[3]

Synthesis of Pyrazole Carboxylic Acid Intermediate (B)

The synthesis of the more complex pyrazole intermediate is a multi-step process:[3]

  • Acylation: Electrophilic acylation of a vinyl ether with trichloroacetyl chloride yields an enone.

  • Bromination and Substitution: The enone is treated with bromine, and the resulting bromide is displaced with potassium acetate.

  • Pyrazole Formation: Reaction with hydrazine leads to a dihydropyrazole, which is then dehydrated to form the pyrazole ring.

  • Hydrolysis: Acidic hydrolysis removes both the trichloroacetyl and acetate protecting groups to give a pyrazole carboxylic acid.

  • Esterification and Chlorination: The carboxylic acid is treated with thionyl chloride followed by methanol to form a methyl ester and introduce a methylene chloride side chain.

  • Tetrazole Substitution: The methylene chloride is then substituted by a tetrazole sodium salt to yield the advanced pyrazole carboxylic acid intermediate.[3]

Final Coupling Step

In the final step, the pyrazole carboxylic acid intermediate (B ) is coupled with the anthranilic amide intermediate (A ) in the presence of methanesulfonyl chloride and a base like 2,6-lutidine to form the amide bond, yielding this compound.[3] This reaction often proceeds through a benzoxazinone intermediate.[3]

cluster_A Synthesis of Intermediate A (Anthranilic Amide) cluster_B Synthesis of Intermediate B (Pyrazole Carboxylic Acid) cluster_Final Final Coupling Start_A Starting Material Bromide_A Brominated Intermediate Start_A->Bromide_A HBr, H₂O₂ Anthranilate Anthranilate Bromide_A->Anthranilate CuCN Intermediate_A Intermediate A Anthranilate->Intermediate_A CH₃NH₂ This compound This compound Intermediate_A->this compound Start_B Vinyl Ether Enone Enone Start_B->Enone Acylation Acetate_Sub Acetate Intermediate Enone->Acetate_Sub Bromination, then Potassium Acetate Pyrazole Pyrazole Acetate_Sub->Pyrazole Hydrazine, then Dehydration Acid_B Pyrazole Carboxylic Acid Pyrazole->Acid_B Acid Hydrolysis Ester_B Methyl Ester with -CH₂Cl side chain Acid_B->Ester_B SOCl₂, then CH₃OH Intermediate_B Intermediate B Ester_B->Intermediate_B Tetrazole Sodium Salt Intermediate_B->this compound Methanesulfonyl Chloride, Base

Figure 2: Simplified synthetic pathway of this compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
Chemical Formula C₂₂H₁₆ClF₃N₁₀O₂[10][11]
Molecular Mass 544.88 g/mol [10][11]
Appearance Beige, solid powder (purified)[2]
Melting Point 226.9–229.6°C (purified)[2]
Water Solubility Slightly to moderately soluble[1][12]
log Pow (n-octanol/water) 2.6 (at pH 4 and 7)[2]
pKa 9.1[2]
Toxicological Profile
Study TypeResult (this compound Technical)Reference
Acute Oral LD₅₀ (Rat) >2000 mg/kg bw[2]
Acute Dermal LD₅₀ (Rat) >2000 mg/kg bw[2]
Acute Inhalation LC₅₀ (Rat) >5.01 mg/L[2]
Skin Irritation (Rabbit) Not an irritant[2]
Eye Irritation (Rabbit) Slight irritant[2]
Skin Sensitization (Mouse) Positive[2]
Carcinogenicity "Suggestive Evidence of Carcinogenic Potential"[1]
Ecotoxicological Data
Organism GroupToxicity LevelDetailsReference
Birds (Acute Oral) Practically non-toxic-[1]
Mammals (Acute Oral) Practically non-toxic-[1]
Freshwater Fish (Acute) Slightly to practically non-toxicAcute: >5,450 ppb[1]
Freshwater Invertebrates Highly toxicAcute: 71.5 ppb; Chronic: 12.5 ppb[1]
Honeybees (Acute Oral) Highly toxic-[1]
Honeybees (Acute Contact) Highly toxic-[1]
Earthworms (Eisenia fetida) Low toxicityLC₅₀ >4000 mg/kg[13][14]

Experimental Protocols

Residue Analysis in Water

A common method for the determination of this compound and its metabolites in water involves Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).

  • Objective: To quantify the concentration of this compound and its major degradates in water samples.

  • Methodology:

    • Sample Preparation: An aliquot of the water sample is taken. An isotopic internal standard is added to ensure accuracy. The sample is then diluted with a solution of acetic acid in acetonitrile.[5]

    • Analysis: The prepared sample is injected into an LC/MS/MS system. The system separates the parent compound and its metabolites, which are then detected and quantified by the mass spectrometer.[5]

    • Quantification: The concentration of each analyte is determined by comparing its peak area to that of known calibration standards.[5]

    • Validation: The method is validated for linearity, accuracy (recovery), and precision. Recovery studies are performed by spiking blank samples with known concentrations of the analytes. Acceptable recovery is typically in the range of 70-120%.[15] The Limit of Quantification (LOQ) and Limit of Detection (LOD) are also established.[15]

start Start: Water Sample Collection prep Sample Preparation: - Add isotopic internal standard - Dilute with acidified acetonitrile start->prep inject Injection into LC/MS/MS prep->inject lc Liquid Chromatography (LC) (Separation of analytes) inject->lc ms Tandem Mass Spectrometry (MS/MS) (Detection & Identification) lc->ms quant Quantification (Comparison to calibration standards) ms->quant report Final Report: Residue Concentration quant->report end End report->end

Figure 3: General experimental workflow for residue analysis.

Resistance Management

As with any insecticide, there is a risk of insect populations developing resistance to this compound. It is classified as a Group 28 insecticide by the Insecticide Resistance Action Committee (IRAC). To mitigate the development of resistance, it is recommended to rotate this compound with insecticides from different IRAC groups that have different modes of action. Adherence to label-specified application rates and intervals is also crucial for effective and sustainable pest management.

References

Tetraniliprole's Binding Affinity to Insect Ryanodine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insect ryanodine receptor (RyR), a large ion channel responsible for regulating intracellular calcium (Ca²⁺) release from the sarcoplasmic and endoplasmic reticulum, is a critical target for a major class of modern insecticides known as diamides.[1][2] These insecticides exhibit high efficacy against a broad spectrum of insect pests while demonstrating low toxicity to mammals, a selectivity attributed to structural differences between insect and mammalian RyRs.[2][3] Tetraniliprole, an anthranilic diamide, represents a significant advancement in this chemical class, offering potent control of key pests.[4] This technical guide provides an in-depth analysis of this compound's binding affinity to insect RyRs, detailing its mechanism of action, the experimental protocols used for its characterization, and quantitative binding data.

Mechanism of Action and Binding Site

This compound, like other diamide insecticides, functions by activating insect ryanodine receptors.[3][5] This activation leads to an uncontrolled release of Ca²⁺ from internal stores into the cytoplasm of muscle and nerve cells.[1][3] The resulting depletion of intracellular Ca²⁺ stores and sustained high cytosolic Ca²⁺ levels cause continuous muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[1][5]

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the interaction between diamide insecticides and insect RyRs.[1][6] These studies reveal that both anthranilic diamides (like this compound and Chlorantraniliprole) and phthalic diamides (like Flubendiamide) target the same binding site within the transmembrane region of the insect RyR.[1][6] However, they adopt different binding poses within this pocket, which may account for variations in their insecticidal spectrum and efficacy.[1][6] This binding promotes a conformational change in the RyR, leading to channel opening.[6]

Initial hypotheses suggested that anthranilic and phthalic diamides might bind to distinct but allosterically coupled sites.[7][8][9] However, the latest structural data provides strong evidence for a shared binding domain.[1][6] The selectivity of this compound for insect RyRs over their mammalian counterparts is a key feature contributing to its favorable safety profile.[1][3]

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cluster_SR This compound This compound RyR Insect Ryanodine Receptor (RyR) This compound->RyR Binds to and activates SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Ca_Release Uncontrolled Ca²⁺ Release RyR->Ca_Release Opens channel Ca_Store Ca²⁺ Store (High Concentration) Ca_Store->Ca_Release Depletion Cytosol Cytosol (Low Initial Ca²⁺) Muscle_Contraction Continuous Muscle Contraction & Paralysis Cytosol->Muscle_Contraction Leads to Ca_Release->Cytosol Influx

Caption: Signaling pathway of this compound's action on insect ryanodine receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound and related diamide insecticides to RyRs is typically quantified using metrics such as the half-maximal effective concentration (EC₅₀) or the dissociation constant (Kd). Lower values indicate higher potency. The following tables summarize key quantitative data from published studies.

CompoundReceptor TypeAssay TypeMeasured Value (EC₅₀)Reference
This compound Mammalian RyR1 (rabbit)Fluorescence-based Ca²⁺ release7.6 µM[1]
FlubendiamideMammalian RyR1 (rabbit)Fluorescence-based Ca²⁺ release4.5 µM[1]
CompoundReceptor TypeAssay TypeMeasured Value (Kd)Reference
ChlorantraniliproleMammalian RyR1FRET-based saturation bindingMicromolar level (approx. 100-fold > insect RyR)[10]

Note: Specific Kd or Ki values for this compound on insect RyRs were not explicitly found in the provided search results, however, its high potency is well-established. Chlorantraniliprole data is included for comparative purposes as a closely related anthranilic diamide.

Experimental Protocols

The characterization of this compound's binding affinity to insect RyRs relies on sophisticated in vitro assays. The two primary methods employed are radioligand binding assays and fluorescence-based calcium imaging.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard for quantifying the interaction between a ligand (like an insecticide) and its receptor. These assays can determine the affinity (Kd) and density (Bmax) of receptors in a given tissue preparation. A common approach is a competitive binding assay.

Methodology:

  • Membrane Preparation: Microsomal membranes rich in RyRs are isolated from insect tissues (e.g., muscle) or from cell lines engineered to express the insect RyR.[8]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the RyR (e.g., [³H]ryanodine or a radiolabeled diamide).[8]

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the RyR.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[8]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated from the IC₅₀ value.

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Start Start Prep_Membranes Prepare Insect RyR-rich Membranes Start->Prep_Membranes Incubate Incubate Membranes with Radioligand ([³H]L*) Prep_Membranes->Incubate Add_Competitor Add Increasing Concentrations of this compound (L) Incubate->Add_Competitor Equilibrium Allow to Reach Equilibrium Add_Competitor->Equilibrium Filter Separate Bound & Free Ligand (Vacuum Filtration) Equilibrium->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data: - Generate Competition Curve - Determine IC₅₀ - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence-Based Calcium Imaging

This technique provides a functional measure of RyR activation by directly monitoring changes in intracellular Ca²⁺ concentrations in real-time.

Methodology:

  • Cell Culture and Loading: A suitable cell line (e.g., HEK293 or insect-derived Sf9 cells) is engineered to express the insect RyR of interest.[1][11] These cells are then loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-3/AM or Cal-520).[11][12] The fluorescence intensity of these dyes increases upon binding to Ca²⁺.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using fluorescence microscopy, often with a confocal or two-photon system for higher resolution.[11][13]

  • Compound Application: this compound is applied to the cells.

  • Signal Detection: If this compound activates the RyRs, Ca²⁺ will be released from the endoplasmic reticulum, causing an increase in cytosolic Ca²⁺ concentration. This leads to a detectable increase in the fluorescence signal from the indicator dye.[1]

  • Data Analysis: The change in fluorescence intensity over time is measured and can be used to generate dose-response curves, from which the EC₅₀ value can be calculated.

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Start Start Culture_Cells Culture Cells Expressing Insect RyR Start->Culture_Cells Load_Dye Load Cells with Ca²⁺ Fluorescent Indicator Dye Culture_Cells->Load_Dye Measure_Baseline Record Baseline Fluorescence Load_Dye->Measure_Baseline Apply_this compound Apply this compound Measure_Baseline->Apply_this compound Record_Signal Record Fluorescence Signal (Detect Ca²⁺ Release) Apply_this compound->Record_Signal Analyze Analyze Data: - Measure ΔF/F - Generate Dose-Response Curve - Determine EC₅₀ Record_Signal->Analyze End End Analyze->End

Caption: Workflow for a fluorescence-based calcium imaging assay.

Resistance to this compound

The emergence of insect resistance to diamide insecticides is a significant concern. Resistance is often linked to specific point mutations in the gene encoding the RyR.[1] Notably, mutations such as G4946E and I4790M, located in close proximity to the diamide binding site, have been shown to reduce the binding affinity of these insecticides, thereby conferring resistance.[1][14] Understanding the molecular basis of this resistance is crucial for the development of new insecticides that can overcome these mutations and for implementing effective resistance management strategies.[1]

Conclusion

This compound is a potent activator of insect ryanodine receptors, exhibiting high binding affinity and selectivity. Its mechanism of action, centered on the disruption of intracellular calcium homeostasis, has been extensively characterized through a combination of structural biology, radioligand binding assays, and functional calcium imaging. The detailed understanding of its interaction with the RyR at a molecular level provides a solid foundation for the development of next-generation insecticides and for strategies to mitigate the impact of insect resistance. This technical guide serves as a comprehensive resource for professionals engaged in the research and development of novel pest control solutions.

References

An In-depth Technical Guide to Tetraniliprole: A Group 28 Insecticide and its Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 28 insecticide.[1] Its mode of action is the modulation of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle function.[1][2] By locking these channels in an open state, this compound causes an uncontrolled release of calcium from internal stores, leading to muscle paralysis, cessation of feeding, and eventual death of the insect pest.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Introduction

This compound is a significant advancement in pest control, offering high efficacy against a range of lepidopteran and coleopteran pests.[2] As a member of the diamide chemical class, it provides a valuable tool for insecticide resistance management programs.[1] Understanding the precise mode of action and having access to robust experimental data are crucial for its effective and sustainable use.

Mode of Action: Ryanodine Receptor Modulation

The primary target of this compound is the insect ryanodine receptor (RyR), a large tetrameric calcium channel located on the membrane of the sarcoplasmic and endoplasmic reticulum in muscle and nerve cells.[2][3]

Binding and Channel Activation:

A cryo-electron microscopy (cryo-EM) study has revealed that this compound, an anthranilic diamide, binds to the transmembrane region of the ryanodine receptor.[3] This binding event induces a conformational change in the receptor, promoting the channel to remain in an open state.[3] While the precise binding affinity (Kd) of this compound has not been definitively published, molecular docking studies on the related diamide, chlorantraniliprole, suggest a strong interaction. Resistance mutations in the RyR have been shown to reduce the binding affinity of diamides, highlighting the specificity of this interaction.[3]

Disruption of Calcium Homeostasis:

The prolonged opening of the RyR channel leads to a massive and uncontrolled efflux of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[4][5] This sudden and sustained increase in intracellular Ca2+ disrupts the normal regulation of muscle contraction and relaxation.

Physiological Consequences:

The immediate effect of this Ca2+ surge is the continuous contraction of muscles, leading to paralysis.[2][4] Affected insects exhibit symptoms such as lethargy, cessation of feeding, and ultimately, death.[3] The high selectivity of this compound for insect RyRs over their mammalian counterparts contributes to its favorable safety profile for non-target organisms.[2]

Signaling Pathway Diagram

Tetraniliprole_MoA cluster_ca This compound This compound RyR Ryanodine Receptor (RyR) (Closed State) This compound->RyR Binds to receptor RyR_Open Ryanodine Receptor (RyR) (Open State) RyR->RyR_Open Induces conformational change Ca_release Uncontrolled Ca2+ Release SR Sarcoplasmic Reticulum (SR) (High Ca2+) Cytoplasm Cytoplasm (Low Ca2+) SR->Cytoplasm Ca2+ Ca2+ Muscle_Contraction Sustained Muscle Contraction Paralysis Paralysis & Cessation of Feeding Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death Topical_Bioassay_Workflow start Start prep_solutions Prepare this compound Serial Dilutions in Acetone start->prep_solutions select_larvae Select Uniform 3rd Instar Spodoptera frugiperda Larvae prep_solutions->select_larvae apply_insecticide Apply 1µL of Solution to Dorsal Thorax of Each Larva select_larvae->apply_insecticide incubation Incubate Larvae Individually with Artificial Diet apply_insecticide->incubation assess_mortality Assess Mortality at 24, 48, and 72 Hours incubation->assess_mortality data_analysis Perform Probit Analysis to Calculate LC50 assess_mortality->data_analysis end End data_analysis->end

References

The Pivotal Role of the Tetrazole Ring in the Bioactivity of Tetraniliprole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraniliprole, a member of the anthranilic diamide class of insecticides, exhibits potent and selective activity against a range of lepidopteran pests. Its mode of action involves the targeted activation of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from intracellular stores and subsequent muscle paralysis. A key structural feature distinguishing this compound from other diamide insecticides is its tetrazolylmethyl group. This in-depth technical guide elucidates the critical role of the tetrazole ring in the bioactivity of this compound, detailing its interaction with the ryanodine receptor at a molecular level. This document provides a comprehensive overview of the structure-activity relationships, quantitative bioactivity data, detailed experimental protocols for relevant assays, and a visual representation of the associated signaling pathways.

Introduction

The selective targeting of insect ion channels is a cornerstone of modern insecticide development. Ryanodine receptors (RyRs), large-conductance calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, are essential for excitation-contraction coupling in muscle cells.[1] The diamide class of insecticides, which includes this compound, selectively activates insect RyRs, inducing a continuous efflux of Ca2+ ions, leading to muscle dysfunction and eventual death of the insect.[1]

This compound's chemical structure is characterized by an anthraniloyl moiety, a pyrazole ring, and a distinctive tetrazolylmethyl substituent.[2] This tetrazole ring is not merely a structural placeholder but plays a crucial role in the molecule's potent insecticidal activity. Understanding the specific contributions of the tetrazole moiety to the bioactivity of this compound is paramount for the rational design of next-generation insecticides with improved efficacy and safety profiles.

The Tetrazole Ring: A Key to Potent Bioactivity

The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry, known for its favorable metabolic stability and ability to participate in various non-covalent interactions. In the context of this compound, the tetrazole moiety is integral to its high-affinity binding to the insect ryanodine receptor.

Molecular Interactions with the Ryanodine Receptor

Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the binding of this compound to a chimeric insect ryanodine receptor.[1] These studies reveal that the bulky tetrazole moiety of this compound nestles into a specific pocket within the transmembrane region of the receptor, between helices S4 and S0.[1] This positioning facilitates crucial interactions with key amino acid residues, including Leu4567 from helix S1, and Ile4816 and Val4820 from helix S4.[1] These hydrophobic interactions are critical for anchoring the molecule within the binding site and contributing to its high binding affinity.

Furthermore, the nitrogen atoms of the tetrazole ring can participate in hydrogen bonding and other polar interactions, further stabilizing the ligand-receptor complex. The precise orientation of the tetrazole ring within this pocket is a key determinant of this compound's potent agonistic activity.

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cluster_RyR Ryanodine Receptor (Transmembrane Domain) cluster_this compound This compound S1 S1 Helix Leu4567 Leu4567 S4 S4 Helix Ile4816 Ile4816 Val4820 Val4820 S0 S0 Helix Tetrazole Tetrazole Ring Tetrazole->Leu4567 Hydrophobic Interaction Tetrazole->Ile4816 Hydrophobic Interaction Tetrazole->Val4820 Hydrophobic Interaction A Culture RyR-expressing HEK293 cells B Transfect with D1ER Ca2+ indicator A->B C Add this compound dilutions B->C D Measure fluorescence change (Ca2+ release) C->D E Calculate EC50 D->E This compound This compound RyR Insect Ryanodine Receptor (in Sarcoplasmic Reticulum) This compound->RyR Binds and Activates Ca_SR Ca2+ Stores (SR) RyR->Ca_SR Opens Channel Ca_cyto Cytosolic Ca2+ Ca_SR->Ca_cyto Uncontrolled Release Contraction Uncontrolled Muscle Contraction Ca_cyto->Contraction Paralysis Paralysis & Death Contraction->Paralysis

References

Methodological & Application

Application Notes and Protocols for Tetraniliprole Residue Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of Tetraniliprole residues in soil and water samples. The protocols are based on established and validated methodologies, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and other extraction techniques coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview

This compound is a broad-spectrum insecticide belonging to the diamide class of chemistry.[1] Monitoring its residues in environmental matrices like soil and water is crucial for assessing its environmental fate and ensuring regulatory compliance. The methods outlined below are designed to provide high sensitivity, accuracy, and reproducibility for the analysis of this compound.

Quantitative Data Summary

The following tables summarize the key performance parameters of the analytical methods described in this document, providing a clear comparison of their capabilities.

Table 1: Method Performance for this compound Analysis in Water

ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compound LC/MS/MS (Method FV-004-W16-01)0.015 ng/mL0.10 ng/mLNot specified in summary[2]
This compound HPLC/MS1.55 - 3.09 µg/kg5.16 - 10.29 µg/kg83.97 - 112.18[3][4]

Table 2: Method Performance for this compound Analysis in Soil

ParameterMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compound Microwave-Assisted Extraction LC-MS/MS (Method 01373)0.4 - 0.9 ppb2 ppbNot specified in summary[5]
This compound QuEChERS HPLC/MS1.55 - 3.09 µg/kg5.16 - 10.29 µg/kg83.97 - 112.18[3][4]
This compound & Metabolite Modified QuEChERS LC-MS/MS0.01 µg/g0.05 µg/g78.28 - 104.77[6]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by LC-MS/MS (Based on Method FV-004-W16-01)

This protocol is suitable for the determination of this compound and its metabolites in surface and tap water.[2]

1. Sample Preparation:

  • Take an aliquot of the water sample.

  • Add an isotopic internal standard.

  • Dilute the sample with 1.25% acetic acid in acetonitrile.[2]

  • Mix the sample thoroughly.

2. Instrumental Analysis:

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS). An ABSciex 6500 mass spectrometer with a Shimadzu LC 20AD HPLC system and CTC auto sampler has been used.[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative polarity modes may be used depending on the specific analytes.[2]

  • Quantification: Based on the comparison of peak areas with those of known standards.[2]

3. Quality Control:

  • Include unfortified control samples, samples fortified at the LOQ (0.10 ng/mL), and samples fortified at 10x LOQ (1.0 ng/mL) in each analytical set.[2]

Protocol 2: Analysis of this compound in Soil using a Modified QuEChERS Method

This protocol utilizes the widely adopted QuEChERS method, which involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[3][7]

1. Sample Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.[8]

  • Add 2 g of anhydrous magnesium sulfate and 5 g of sodium chloride.[8]

  • Vortex the tube for 4 minutes and then centrifuge at 4000 rpm for 4 minutes.[8]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a 10 mL QuEChERS centrifuge tube.[8]

  • The cleanup tube should contain 300 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA). For some applications, 5 mg of multiwalled carbon nanotubes can also be included.[8]

  • Vortex the tube for 4 minutes and then centrifuge at 4000 rpm for 4 minutes.[8]

3. Final Sample Preparation and Analysis:

  • Take 1 mL of the supernatant and filter it through a 0.22 µm organic membrane filter.[8]

  • The sample is now ready for analysis by LC-MS/MS.

  • Instrument: UPLC-XEVO TQ-S micro or similar.[8]

  • Column: Waters ACQUITY UPLC™BEH C18 column (50 mm × 2.1 mm, 1.7 µm particle size) or equivalent.[8]

  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[5]

Protocol 3: Analysis of this compound in Soil by Microwave-Assisted Extraction and LC-MS/MS (Based on Method 01373)

This method is a validated alternative for the extraction of this compound from soil matrices.[5]

1. Sample Extraction:

  • Weigh 20 g of the soil sample into a 100 mL wide-neck glass jar.[9]

  • Add 40 mL of an extraction mixture of acetonitrile/water/acetic acid (4000/1000/30, v/v/v).[9]

  • Place the jar in a microwave extractor and extract for 15 minutes.[9]

  • After extraction, add 200 µL of an internal standard solution and homogenize.[9]

  • Allow the sample to cool to room temperature.

  • Centrifuge the extract for 5 minutes at >12000 g to remove fine soil particles.[9]

2. Sample Dilution and Final Preparation:

  • Transfer a 0.1 mL aliquot of the supernatant into a tube and add 0.9 mL of 0.1% acetic acid, then homogenize.[9]

  • Centrifuge for 5 minutes at 13500 g and 5°C.[9]

3. Instrumental Analysis:

  • Instrument: High-Performance Liquid Chromatograph with Tandem Mass Spectrometry (HPLC-MS/MS).[5]

  • Ionization Mode: Electrospray Ionization (ESI).[9]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The typical MRM transitions for this compound are 545.1 → 356.0 for quantification and 545.1 → 376.0 for confirmation.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound residues in soil and water samples.

Tetraniliprole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_soil_extraction Soil Extraction cluster_water_prep Water Preparation cluster_cleanup Cleanup & Final Prep cluster_analysis Analysis cluster_data Data Processing soil Soil Sample quechers QuEChERS Method soil->quechers Extraction mae Microwave-Assisted Extraction soil->mae Extraction water Water Sample dilution Dilution & Acidification water->dilution dspe d-SPE Cleanup quechers->dspe centrifugation Centrifugation/ Dilution mae->centrifugation dilution->centrifugation filtration Filtration (0.22 µm) dspe->filtration centrifugation->filtration lcmsms LC-MS/MS Analysis (MRM Mode) filtration->lcmsms quant Quantification lcmsms->quant report Reporting quant->report

Caption: General workflow for this compound residue analysis.

References

Application Note: High-Throughput Analysis of Tetraniliprole in Plant Tissues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS methodology for the quantitative determination of Tetraniliprole, a broad-spectrum diamide insecticide, in various plant tissues. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, followed by analysis using reverse-phase liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides high selectivity and sensitivity for the detection of this compound residues, making it suitable for routine monitoring, food safety assessment, and environmental fate studies. The validated method demonstrates excellent linearity, accuracy, and precision across a range of plant matrices.

Introduction

This compound is a recently developed insecticide from the diamide class, which acts as a ryanodine receptor modulator.[1] Its widespread use in agriculture to control various pests in crops like rice, maize, and tomatoes necessitates reliable analytical methods for residue monitoring to ensure food safety and environmental protection.[2][3][4] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for the analysis of diamide insecticides due to its high sensitivity and selectivity.[5][6] This application note provides a comprehensive protocol for the extraction, clean-up, and quantification of this compound in plant tissues, validated in accordance with international guidelines.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent consumption.[2][7]

Materials:

  • Homogenized plant tissue sample (e.g., tomato, maize leaves, rice)[2][7]

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL and 15 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 15 g of the homogenized plant sample into a 50 mL centrifuge tube.[7]

    • Add 30 mL of acetonitrile.[7]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add 3 g of anhydrous NaCl and vortex for 1 minute.[7]

    • Centrifuge at ≥3000 rpm for 5 minutes.[7]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing anhydrous MgSO₄ and PSA. For example, an 11 mL aliquot can be added to a tube with 0.9 g MgSO₄ and 0.15 g PSA.[7]

    • Vortex for 1 minute to facilitate the removal of matrix components.

    • Centrifuge at a high speed (e.g., 3500 rpm for 5 minutes).[7]

    • Collect the supernatant for HPLC-MS/MS analysis. The extract may be filtered through a 0.22 µm syringe filter prior to injection.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler (e.g., Shimadzu LC 20AD, Agilent 1290 UPLC)[8]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., ABSciex 6500, ABSciex 5500)[8]

  • Reversed-phase C18 column (e.g., ZORBAX® C18, 4.6 i.d. x 250 mm, 5 µm particle size; Phenomenex Luna C18(2)-HST, 50 mm x 2.0 mm, 2.5 μm particle size)[8][9]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water[8]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[8]

  • Flow Rate: 0.8 mL/min (will vary depending on the column dimensions)[7]

  • Injection Volume: 20-25 µL[8][9]

  • Column Temperature: 30-40°C[8][9]

  • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

  • Scan Type: Multiple Reaction Monitoring (MRM)[10]

  • Ion Source Temperature: 400°C[8]

  • MRM Transitions: The precursor and product ions for this compound should be optimized. A common quantitation transition is m/z 545.1 → 356.0, with a confirmation transition of m/z 545.1 → 376.0.[10]

Data Presentation

The performance of the method was validated across different plant matrices. Key validation parameters are summarized in the tables below.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
This compoundRice1.55 - 3.095.16 - 10.29[2]
This compoundMaize1050[7]
This compoundTomato1050[4]
This compoundSoil0.4 - 0.92[10]

Table 2: Recovery and Precision Data

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Rice0.01, 0.1, 282.3 - 98.9≤ 8.3[2]
Pigeon PeaNot Specified76.38 - 105.68Not Specified[11]
TomatoNot Specified78.28 - 104.77Not Specified[4]
Maize0.05, 0.1, 0.25, 0.5> 820.35 - 5.63[9]

Visualization

The overall workflow for the analysis of this compound in plant tissues is depicted in the following diagram.

Tetraniliprole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Plant Tissue Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction 15 g sample Centrifugation1 Centrifugation Extraction->Centrifugation1 Add NaCl dSPE Dispersive SPE Clean-up (PSA/MgSO4) Centrifugation1->dSPE Acetonitrile layer Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Supernatant HPLC_MSMS HPLC-MS/MS Analysis (C18 Column, ESI+, MRM) Filtration->HPLC_MSMS Final Extract Data_Processing Data Processing and Quantification HPLC_MSMS->Data_Processing

Caption: Workflow for this compound residue analysis in plant tissues.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and efficient means for the determination of this compound residues in a variety of plant tissues. The use of the QuEChERS protocol for sample preparation ensures high recovery and effective matrix clean-up, while the sensitivity and selectivity of tandem mass spectrometry allow for detection at low µg/kg levels. This method is well-suited for high-throughput laboratories involved in pesticide residue monitoring and food safety compliance testing.

References

Application Notes and Protocols for Assessing Tetraniliprole Efficacy Against Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing field trials to evaluate the efficacy of Tetraniliprole against key lepidopteran pests. Adherence to these guidelines will ensure the generation of robust and reliable data suitable for regulatory submissions and scientific publications.

Introduction to this compound

This compound is a broad-spectrum insecticide belonging to the anthranilic diamide class (IRAC Group 28).[1] Its unique mode of action targets the ryanodine receptors in insect muscle cells, leading to the uncontrolled release of internal calcium stores.[1][2][3] This disruption of calcium regulation results in muscle paralysis and ultimately, the death of the target pest.[1][2] this compound has demonstrated high efficacy against a range of chewing and sucking pests, particularly lepidopteran larvae.[2][4]

Mechanism of Action: Ryanodine Receptor Modulation

This compound binds to the ryanodine receptors, which are critical for regulating calcium flow within muscle cells. This binding locks the receptors in an open state, causing a continuous leakage of calcium from the sarcoplasmic reticulum into the cytoplasm. The resulting elevated intracellular calcium levels lead to uncontrolled muscle contraction, paralysis, and cessation of feeding, ultimately resulting in the death of the insect.

This compound This compound RyR Ryanodine Receptor (RyR) in Muscle Cell This compound->RyR Binds to and activates Ca_SR Ca²⁺ Stores (Sarcoplasmic Reticulum) RyR->Ca_SR Opens channel Ca_Cyto Cytoplasmic Ca²⁺ (Increased) Ca_SR->Ca_Cyto Uncontrolled release of Ca²⁺ Paralysis Muscle Paralysis & Feeding Cessation Ca_Cyto->Paralysis Leads to Death Insect Death Paralysis->Death Results in cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis SiteSelection Site Selection ExpDesign Experimental Design (RCBD) SiteSelection->ExpDesign TreatmentSelection Treatment Selection ExpDesign->TreatmentSelection PlotLayout Plot Layout & Randomization TreatmentSelection->PlotLayout PreCount Pre-Treatment Pest Count PlotLayout->PreCount Application Treatment Application PreCount->Application PostCounts Post-Treatment Counts (3, 7, 14 DAT) Application->PostCounts DataCollection Data Collection (Larval Counts, Damage, Yield) PostCounts->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats Report Efficacy Report & Conclusions Stats->Report

References

Application Notes and Protocols for Screening Insect Susceptibility to Tetraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioassays to determine insect susceptibility to Tetraniliprole. This compound is a second-generation anthranilic diamide insecticide that offers a unique mode of action, making it a valuable tool in insecticide resistance management programs.

Introduction

This compound is a potent insecticide that targets the insect ryanodine receptor (RyR), a crucial component in muscle contraction. Upon binding, it causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to continuous muscle contraction, paralysis, feeding cessation, and ultimately, insect death. Understanding the susceptibility of target pest populations to this compound is essential for its effective and sustainable use. The following protocols outline standardized methods to establish baseline susceptibility, monitor for resistance development, and evaluate the efficacy of new formulations.

Mode of Action: Ryanodine Receptor Activation

This compound's mode of action is centered on the insect's muscular and nervous systems. It specifically binds to the ryanodine receptor, an ion channel that regulates calcium flow. This binding locks the channel in an open state, causing a massive and uncontrolled release of intracellular calcium stores. The resulting elevated calcium levels trigger sustained muscle contraction and paralysis.

cluster_muscle_cell Muscle Cell cluster_cytosol Cytosol SR Sarcoplasmic Reticulum (SR) (Calcium Store) RyR Ryanodine Receptor (RyR) SR->RyR Ca²⁺ Ca_low Low Ca²⁺ Concentration Ca_high High Ca²⁺ Concentration Contraction Muscle Contraction & Paralysis Ca_high->Contraction Induces RyR->Ca_high Uncontrolled Ca²⁺ Release This compound This compound This compound->RyR Binds and Activates

Application Notes and Protocols for Determining the Dissipation Kinetics of Tetraniliprole in Chili and Tomato

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetraniliprole is a broad-spectrum insecticide belonging to the diamide class, effective against a range of lepidopteran and other chewing insect pests. Understanding its dissipation kinetics in edible crops like chili and tomato is crucial for establishing pre-harvest intervals (PHIs), ensuring consumer safety, and meeting regulatory requirements for maximum residue limits (MRLs). These application notes provide a comprehensive overview of the methodologies for studying the dissipation of this compound in chili and tomato, from field application to laboratory analysis.

Data Presentation: Dissipation Kinetics of this compound

The following tables summarize the quantitative data on the dissipation kinetics of this compound in chili and tomato from various studies.

Table 1: Dissipation Kinetics of this compound in Chili

Application Rate (g a.i./ha)Initial Deposit (mg/kg)Half-life (days)Safe Waiting Period (days)Analytical MethodReference
500.3791.589.89Not Specified[1][2]
600.8981.494.16QuEChERS, UHPLC[3][4][5][6]
62.50.5931.9912.11Not Specified[1][2]
1201.2711.535.04QuEChERS, UHPLC[3][4][5][6]

Table 2: Dissipation Kinetics of this compound in Tomato

Application Rate (g a.i./ha)Initial Deposit (mg/kg)Half-life (days)Safe Waiting Period (days)Analytical MethodReference
600.421.34.5Modified QuEChERS[7]
600.8652.715HPLC-PDA[8][9]
1200.651.65.8Modified QuEChERS[7]
1201.7473.4915HPLC-PDA[8][9]
3750.645.654.72Modified QuEChERS, LC-MS/MS[10]
4690.967.4611.97Modified QuEChERS, LC-MS/MS[10]

Experimental Protocols

Detailed methodologies for the key experiments involved in determining the dissipation kinetics of this compound are provided below.

Field Trial Protocol

A supervised field trial is the foundational experiment for studying pesticide dissipation under real-world agricultural conditions.

Objective: To obtain representative samples of chili or tomato for residue analysis after the application of this compound.

Materials:

  • This compound formulation (e.g., 200 g/L SC)

  • Knapsack sprayer

  • Personal Protective Equipment (PPE)

  • Sterile sample collection bags

  • Cooler with ice packs

Procedure:

  • Plot Design: Establish experimental plots with a suitable buffer zone to prevent spray drift between treatments and control plots.

  • Application: Apply this compound at the desired rates (e.g., recommended dose and double the recommended dose) using a calibrated knapsack sprayer to ensure uniform coverage of the crop.[1][3][8][9]

  • Sampling: Collect samples at predetermined intervals (e.g., 0 (1 hour after spraying), 1, 3, 5, 7, 10, and 15 days after application).[3][5]

  • Sample Collection: Randomly collect at least 1 kg of chili or tomato fruits from each plot at each sampling interval.

  • Sample Handling: Place samples in labeled sterile bags, and transport them to the laboratory in a cooler with ice packs to prevent degradation. Store samples at -20°C until analysis.

Sample Preparation and Extraction Protocol (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food matrices.[3][4][5][6]

Objective: To extract this compound residues from chili or tomato samples efficiently.

Materials:

  • Homogenizer or blender

  • Centrifuge

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) (for pigmented samples like chili)

Procedure:

  • Homogenization: Weigh 10-15 g of a representative portion of the chopped chili or tomato sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).

    • Shake vigorously for 1 minute and then centrifuge.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing PSA and anhydrous magnesium sulfate. For chili samples, GCB may be included to remove pigments.[7]

    • Vortex for 30 seconds and then centrifuge.

  • Final Extract: The resulting supernatant is the final extract ready for analysis.

Analytical Instrumentation Protocol

The quantification of this compound is typically performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector.

Objective: To separate and quantify this compound in the prepared sample extracts.

Instrumentation:

  • For HPLC with Photo Diode Array (PDA) Detector:

    • Column: C18 reverse-phase column.[8][9]

    • Mobile Phase: A mixture of acetonitrile and water.[11]

    • Flow Rate: Typically 0.8-1.0 mL/min.[11]

    • Detection Wavelength: 215 nm.[11]

  • For Ultra-High-Performance Liquid Chromatography (UHPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium acetate.

    • Ionization Mode (for MS/MS): Electrospray Ionization (ESI) in positive or negative mode.[12]

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound in a suitable solvent and generate a calibration curve.

  • Injection: Inject a known volume of the final extract from the QuEChERS procedure into the HPLC system.

  • Quantification: Identify and quantify the this compound peak based on its retention time and the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Dissipation Kinetics Study```dot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

// Nodes A [label="Field Trial Setup\n(Chili/Tomato Plots)"]; B [label="Application of this compound\n(Recommended & Double Dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Sample Collection at Intervals\n(0, 1, 3, 5, 7, 10, 15 days)"]; D [label="Sample Preparation\n(Homogenization)"]; E [label="QuEChERS Extraction\n(Acetonitrile & Salts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Dispersive SPE Cleanup\n(PSA, MgSO4, GCB)"]; G [label="Instrumental Analysis\n(HPLC/UHPLC/LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Data Analysis\n(Dissipation Kinetics, Half-life)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Reporting\n(Application Notes & Protocols)"];

// Edges A -> B [label="Treatment"]; B -> C [label="Post-Application"]; C -> D [label="To Laboratory"]; D -> E; E -> F [label="Purification"]; F -> G [label="Analysis"]; G -> H; H -> I [label="Final Output"]; }

Caption: Key parameters in dissipation kinetics analysis.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Tetraniliprole Resistance in Tuta absoluta

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of tetraniliprole resistance in the tomato leafminer, Tuta absoluta.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance in Tuta absoluta?

A1: The primary mechanisms of this compound resistance in Tuta absoluta are:

  • Metabolic Resistance: This is primarily driven by the overexpression of cytochrome P450 monooxygenase (P450) genes. Specific P450 genes, such as CYP405D1, CYP6AB269, and CYP4AU1, have been identified as being significantly upregulated in this compound-resistant strains.

  • Target-Site Resistance: This involves mutations in the ryanodine receptor (RyR) gene, which is the molecular target for diamide insecticides like this compound. While not as commonly reported for this compound as for other diamides, mutations such as G4903E, I4746M, G4903V, and I4746T have been identified in diamide-resistant T. absoluta populations.

Q2: What levels of this compound resistance have been observed in Tuta absoluta?

A2: Laboratory selection and field observations have reported varying levels of resistance. For instance, a laboratory-selected strain developed a 20.80-fold resistance to this compound after eight generations of continuous selection. Another field-evolved population from China exhibited a moderate resistance of 36.2-fold.

Q3: Is there cross-resistance between this compound and other insecticides in Tuta absoluta?

A3: Yes, cross-resistance has been observed. A this compound-resistant population with a 36.2-fold resistance also showed cross-resistance to other diamide insecticides, specifically chlorantraniliprole (12.2-fold) and flubendiamide (6.7-fold). However, this population showed little to no cross-resistance to insecticides with different modes of action, such as broflanilide, spinosad, metaflumizone, and indoxacarb.

Q4: Are there fitness costs associated with this compound resistance in Tuta absoluta?

A4: Yes, fitness costs have been documented in this compound-resistant strains of Tuta absoluta. These can manifest as extended developmental times, reduced adult longevity, and lower fecundity and hatching rates compared to susceptible strains.

Q5: How can I determine if metabolic resistance is present in my Tuta absoluta population?

A5: You can investigate metabolic resistance through several methods:

  • Synergist Bioassays: Use a P450 inhibitor like piperonyl butoxide (PBO) in your bioassays. A significant increase in the toxicity of this compound in the presence of PBO suggests the involvement of P450-mediated detoxification.

  • Enzymatic Assays: Directly measure the activity of detoxification enzymes like cytochrome P450s and glutathione S-transferases in your resistant population and compare it to a susceptible strain.

  • Gene Expression Analysis: Use quantitative real-time PCR (RT-qPCR) or RNA sequencing (RNA-seq) to compare the expression levels of P450 genes between resistant and susceptible populations.

Q6: How can I identify target-site mutations in the ryanodine receptor (RyR) of Tuta absoluta?

A6: To identify RyR mutations, you will need to sequence the relevant domains of the RyR gene from individual insects. Compare the sequences from your resistant population to those of a susceptible strain to identify any amino acid substitutions. Known mutations associated with diamide resistance in T. absoluta include G4903E, I4746M, G4903V, and I4746T.

Troubleshooting Guides

Guide 1: Unexpectedly High LC50 Values in Bioassays
Potential Issue Troubleshooting Steps
High level of resistance in the test population. 1. Review the collection history of the population. Has it been exposed to diamide insecticides in the field? 2. Perform a synergist assay with piperonyl butoxide (PBO). A significant reduction in LC50 with PBO points towards metabolic resistance. 3. Conduct molecular analysis to check for known RyR mutations.
Incorrect insecticide concentration. 1. Verify the stock solution concentration and the serial dilution calculations. 2. Prepare fresh insecticide solutions for each bioassay.
Suboptimal bioassay conditions. 1. Ensure the temperature, humidity, and photoperiod are within the optimal range for Tuta absoluta larval development. 2. Check the quality and age of the tomato leaves used in the assay.
Guide 2: Inconclusive Results from Synergist Assays
Potential Issue Troubleshooting Steps
Synergist concentration is too low or too high. 1. Perform a dose-response experiment for the synergist alone to determine a non-toxic concentration. 2. Consult literature for commonly used concentrations of PBO in Tuta absoluta bioassays.
Resistance is not primarily mediated by P450s. 1. Consider the possibility of target-site resistance. Sequence the ryanodine receptor gene. 2. Investigate the activity of other detoxification enzyme families, such as glutathione S-transferases (GSTs) and carboxylesterases (CarEs).
Variability in synergist application. 1. Ensure uniform application of the synergist to the leaf discs or diet. 2. Increase the number of replicates to improve statistical power.
Guide 3: Low Yield or Poor Quality RNA for Gene Expression Analysis
Potential Issue Troubleshooting Steps
Degradation of RNA during extraction. 1. Use an RNase-free work environment and reagents. 2. Immediately flash-freeze samples in liquid nitrogen after collection and store them at -80°C. 3. Use a reputable RNA extraction kit designed for insects.
Low quantity of starting material. 1. Pool multiple larvae for each biological replicate. A common practice is to pool five 3rd instar larvae. 2. Ensure you are using the appropriate life stage for your experiment (e.g., 3rd instar larvae).
Contamination with genomic DNA. 1. Perform an on-column DNase digestion during the RNA extraction process. 2. Alternatively, treat the extracted RNA with DNase I post-extraction.

Data Presentation

Table 1: this compound Resistance Ratios in Tuta absoluta

Strain/PopulationResistance Ratio (RR)Method of Selection/OriginReference
TetraRS20.80-foldLaboratory selection for 8 generations
Huailai (HL)36.2-foldField-collected from Northern China
Tet-R68.45-foldLaboratory selection

Table 2: Cross-Resistance Spectrum in a this compound-Resistant Tuta absoluta Population (HL Strain)

InsecticideClassCross-Resistance RatioReference
ChlorantraniliproleDiamide12.2-fold
FlubendiamideDiamide6.7-fold
Broflanilide-1.6-fold
SpinosadSpinosyn2.1-fold
MetaflumizoneSemicarbazone1.5-fold
IndoxacarbOxadiazine2.8-fold

Table 3: Upregulated Cytochrome P450 Genes in this compound-Resistant Tuta absoluta

GeneFold Change (Resistant vs. Susceptible)Method of AnalysisReference
CYP405D1UpregulatedRNA-seq and RT-qPCR
CYP6AB269UpregulatedRNA-seq and RT-qPCR
CYP4AU1UpregulatedRNA-seq and RT-qPCR

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for this compound Susceptibility
  • Preparation of Insecticide Solutions: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone). Make a series of at least five serial dilutions in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Leaf Preparation: Select fresh, untreated tomato leaves. Cut leaf discs of a uniform size (e.g., 5 cm diameter).

  • Treatment: Dip each leaf disc into a specific insecticide dilution for 10-20 seconds. Allow the leaves to air-dry completely. For the control group, dip leaf discs in distilled water with the surfactant only.

  • Infestation: Place one dried leaf disc into a Petri dish lined with moistened filter paper. Introduce a known number of 2nd or 3rd instar Tuta absoluta larvae (e.g., 10-15 larvae) into each Petri dish.

  • Incubation: Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 L:D).

  • Mortality Assessment: Record larval mortality after 48 or 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data using Abbott's formula. Analyze the data using probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) values. The resistance ratio is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Protocol 2: Cytochrome P450 Monooxygenase Activity Assay
  • Enzyme Preparation: Homogenize a known number of 3rd instar larvae (e.g., 5-10) in a cold phosphate buffer (e.g., 0.1 M, pH 7.6). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant containing the microsomal fraction.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard method like the Bradford assay.

  • Enzymatic Reaction: In a 96-well plate, mix the enzyme preparation with a phosphate buffer, a substrate (e.g., p-nitroanisole), and an NADPH-generating system.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 30 minutes).

  • Measurement: Stop the reaction and measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: Calculate the P450 activity as the amount of product formed per minute per milligram of protein. Compare the activity between resistant and susceptible strains.

Protocol 3: RT-qPCR for P450 Gene Expression Analysis
  • RNA Extraction: Extract total RNA from 3rd instar larvae (pooling 5 larvae per biological replicate) using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Perform DNase treatment to remove genomic DNA contamination.

  • RNA Quality and Quantity Check: Assess the integrity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Primer Design: Design and validate primers specific to the target P450 genes (CYP405D1, CYP6AB269, CYP4AU1) and a stable reference gene (e.g., actin or GAPDH).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers. Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCT method.

Visualizations

Tetraniliprole_Resistance_Mechanisms cluster_resistance This compound Resistance in Tuta absoluta cluster_metabolic Metabolic Resistance cluster_target Target-Site Resistance This compound This compound P450 Overexpression of Cytochrome P450s (e.g., CYP405D1, CYP6AB269) This compound->P450 induces RyR Ryanodine Receptor (RyR) (Target Site) This compound->RyR binds to Detox Increased Detoxification of this compound P450->Detox leads to Survival Insect Survival Detox->Survival contributes to Mutation Point Mutations (e.g., G4903E, I4746M) RyR->Mutation undergoes Reduced_Binding Reduced Binding of This compound to RyR Mutation->Reduced_Binding results in Reduced_Binding->Survival contributes to

Caption: Overview of this compound Resistance Mechanisms in Tuta absoluta.

Experimental_Workflow_Resistance_ID cluster_phenotypic Phenotypic Characterization cluster_biochemical Biochemical Analysis cluster_molecular Molecular Analysis start Start: Suspected Resistant Population Bioassay Leaf-Dip Bioassay (Determine LC50) start->Bioassay Synergist_Assay Synergist Assay (PBO) (Implicate P450s) Bioassay->Synergist_Assay DNA_Extraction DNA Extraction Bioassay->DNA_Extraction Enzyme_Assay Enzyme Activity Assays (P450, GST) Synergist_Assay->Enzyme_Assay If P450s implicated RNA_Extraction RNA Extraction Synergist_Assay->RNA_Extraction If P450s implicated Conclusion Identify Primary Resistance Mechanism(s) Enzyme_Assay->Conclusion Gene_Expression RT-qPCR / RNA-seq (Quantify P450 expression) RNA_Extraction->Gene_Expression Gene_Expression->Conclusion RyR_Sequencing RyR Gene Sequencing (Identify mutations) DNA_Extraction->RyR_Sequencing RyR_Sequencing->Conclusion

Caption: Experimental Workflow for Identifying Resistance Mechanisms.

Technical Support Center: Optimizing Tetraniliprole Application for Spodoptera litura Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the application of Tetraniliprole for the effective control of Spodoptera litura. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and S. litura.

Problem Possible Causes Troubleshooting Steps
Inconsistent Larval Mortality in Bioassays - Larval age and health variability.- Incorrect insecticide concentration.- Uneven application of insecticide to leaf discs or diet.- Contamination of experimental setup.- Use larvae of a consistent age and from a healthy, synchronized colony.- Prepare fresh serial dilutions of this compound for each experiment.- Ensure complete and uniform coverage of the substrate with the insecticide solution.- Thoroughly clean all equipment and use fresh materials for each replicate.
Lower Than Expected Field Efficacy - Incorrect application timing.- Inadequate spray coverage.- Environmental factors (e.g., rainfall, high temperatures) degrading the insecticide.- Development of insecticide resistance.- Apply this compound when early instar larvae are present, as they are more susceptible.[1] - Use appropriate spray volume and nozzles to ensure thorough coverage of the plant canopy. - Avoid application when rain is forecasted. Some formulations may have good rain-fastness, but this should be confirmed.[2] - Monitor the S. litura population for signs of resistance. Consider rotating with insecticides that have a different mode of action.[3][4]
Phytotoxicity Symptoms on Host Plants - High concentration of insecticide or adjuvants.- Application during periods of plant stress (e.g., high heat, drought).- Strictly adhere to the recommended application rates on the product label.[2][5] - Avoid spraying during the hottest part of the day or when plants are visibly stressed.
High Variability in Replicate Data - Inconsistent environmental conditions in the lab or field.- Non-uniform pest pressure in field plots.- Errors in data collection and recording.- Maintain consistent temperature, humidity, and photoperiod for laboratory assays.- Use a randomized complete block design for field trials to account for variability.[6] - Implement standardized data collection protocols and ensure all personnel are trained.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a Group 28 insecticide that acts as a ryanodine receptor modulator. It binds to the ryanodine receptors in the muscle cells of insects, causing an uncontrolled release of internal calcium stores.[7] This leads to muscle contraction, paralysis, and ultimately the death of the insect.[3]

Q2: What is the recommended application rate of this compound 200 SC for Spodoptera litura control?

A2: The recommended application rate for this compound 200 SC can vary depending on the crop and pest pressure. For foliar application, rates between 100 to 200 ml per acre (approximately 0.5 to 1 ml per liter of water) are often suggested.[2][5] It is crucial to consult the product label for specific recommendations for your crop and region.[8][9]

Q3: Is there evidence of Spodoptera litura resistance to this compound?

A3: Currently, populations of Spodoptera litura are generally considered susceptible to this compound.[4] However, resistance to other diamide insecticides, such as chlorantraniliprole, has been reported in some insect populations.[4] To prevent the development of resistance, it is recommended to use this compound as part of an integrated pest management (IPM) program that includes rotating insecticides with different modes of action.[3]

Q4: What are the sublethal effects of this compound on Spodoptera litura?

A4: Sublethal exposure to diamide insecticides can have various effects on Spodoptera litura, including prolonged larval and pupal development stages.[10] Studies on the closely related chlorantraniliprole have shown that sublethal doses can also reduce the fecundity and egg-hatching rate of moths.[11]

Q5: How can I improve the accuracy of my bioassay results?

A5: To improve accuracy, standardize your methodology by using a consistent larval instar (e.g., third instar), ensuring a uniform application of the insecticide, and maintaining a controlled environment.[12][13] It is also important to include a control group treated only with the solvent to account for natural mortality.[12]

Data Presentation

Table 1: Field Efficacy of this compound 200 SC Against Spodoptera litura on Soybean

Application Rate (g a.i./ha)Larval Population Reduction (%)Yield Increase (q/ha)Reference
40Not specified2.5 to 11.2[14]
50Most effective dose11.2[14]
60Most effective dose13.8[14]

Note: "q/ha" refers to quintals per hectare.

Table 2: Toxicity of Diamide Insecticides to Third Instar Spodoptera litura Larvae

InsecticideLC50 (ppm)Bioassay MethodReference
Chlorantraniliprole0.001Leaf Dip[15]
Flubendiamide0.03Leaf Dip[15]
Chlorantraniliprole0.0055%Leaf Dip[16]
Chlorantraniliprole17.58 (after 72h)Leaf Dip[17]

Note: A specific LC50 value for this compound against S. litura was not found in the reviewed literature. The data for the closely related diamide insecticide, chlorantraniliprole, is provided for reference.

Experimental Protocols

Leaf Dip Bioassay for Larval Toxicity

This protocol is adapted from standard methods for determining the lethal concentration (LC) of an insecticide against Spodoptera litura larvae.[12][13]

Materials:

  • This compound 200 SC

  • Third instar S. litura larvae (from a synchronized laboratory colony)

  • Host plant leaves (e.g., castor, cabbage, or soybean)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Petri dishes

  • Filter paper

  • Beakers and volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of this compound in distilled water.

    • From the stock solution, prepare a series of at least five serial dilutions using distilled water containing a small amount of surfactant (e.g., 0.1%).

    • Prepare a control solution containing only distilled water and the surfactant.

  • Leaf Treatment:

    • Excise fresh, undamaged host plant leaves.

    • Dip each leaf into a respective insecticide dilution for 10-15 seconds with gentle agitation.

    • Allow the treated leaves to air dry on a clean, non-absorbent surface.

  • Larval Exposure:

    • Place a piece of filter paper in the bottom of each petri dish.

    • Once dry, place one treated leaf in each petri dish.

    • Introduce 10-20 third instar larvae into each petri dish.

    • Seal the petri dishes with a ventilated lid.

  • Incubation and Data Collection:

    • Maintain the petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod).

    • Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

    • Perform probit analysis to determine the LC50 and LC90 values.

Field Trial for Efficacy Evaluation

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of this compound against Spodoptera litura.[6][18]

Materials:

  • This compound 200 SC

  • Knapsack sprayer or other suitable application equipment

  • Plot markers

  • Data collection sheets

Procedure:

  • Experimental Design:

    • Select a field with a known history of S. litura infestation.

    • Design the experiment using a Randomized Complete Block Design (RCBD) with at least three replications.

    • Each block should contain plots for each treatment (different rates of this compound) and an untreated control.

  • Treatment Application:

    • Calibrate the spray equipment to ensure accurate and uniform application.

    • Apply the treatments when the S. litura larval population reaches a predetermined threshold (e.g., based on the number of larvae per plant or meter row).

    • Ensure thorough coverage of the crop foliage.

  • Data Collection:

    • Record the number of live S. litura larvae per plant or per meter of the row from a randomly selected area within each plot before spraying and at set intervals after spraying (e.g., 3, 7, and 14 days).

    • At the end of the season, harvest the crop from the central rows of each plot to determine the yield.

  • Data Analysis:

    • Calculate the percentage reduction in the larval population for each treatment compared to the control.

    • Analyze the yield data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.

Visualizations

G Experimental Workflow for this compound Efficacy Testing cluster_0 Laboratory Bioassay cluster_1 Field Trial Insect_Rearing Insect Rearing (Spodoptera litura) Leaf_Dip Leaf Dip Assay Insect_Rearing->Leaf_Dip Solution_Prep Insecticide Solution Preparation Solution_Prep->Leaf_Dip Mortality_Assessment Mortality Assessment (24, 48, 72h) Leaf_Dip->Mortality_Assessment Data_Analysis_Lab Data Analysis (LC50 Calculation) Mortality_Assessment->Data_Analysis_Lab Plot_Setup Field Plot Setup (RCBD) Pre_Count Pre-treatment Larval Count Plot_Setup->Pre_Count Application This compound Application Pre_Count->Application Post_Count Post-treatment Larval Counts Application->Post_Count Data_Analysis_Field Data Analysis (Efficacy & Yield) Post_Count->Data_Analysis_Field Yield_Data Yield Data Collection Yield_Data->Data_Analysis_Field

Caption: Experimental workflow for evaluating this compound efficacy.

G Signaling Pathway of this compound Action This compound This compound RyR Ryanodine Receptor (RyR) in Muscle Cell This compound->RyR Binds to and activates Ca_Release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum RyR->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of this compound on insect muscle cells.

References

Technical Support Center: Overcoming Tetraniliprole Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the solubility issues of Tetraniliprole in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a systemic insecticide belonging to the anthranilic diamide class.[1] It functions as a ryanodine receptor modulator to control a variety of insect pests.[1][2] Its low aqueous solubility (1.0-1.3 mg/L) can present significant challenges for in vitro assays, formulation development, and creating stock solutions, potentially leading to precipitation and inaccurate experimental results.[1][3][4]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a beige, solid powder with low water solubility.[3] It is more soluble in some organic solvents. Its dissociation constant (pKa) is 9.1, and it has an n-octanol/water partition coefficient (log Pow) of 2.6 at neutral pH, indicating its lipophilic nature.[3]

Q3: In which common laboratory solvents is this compound most soluble?

A3: this compound shows the highest solubility in dimethyl sulfoxide (DMSO).[3] It has moderate to low solubility in other common organic solvents like methanol.[3] See the data table below for more details.

Q4: What is the primary mechanism of action for this compound?

A4: this compound targets and activates insect ryanodine receptors (RyRs), which are ion channels located on the sarcoplasmic and endoplasmic reticulum.[5][6] This activation leads to an uncontrolled release of calcium (Ca2+) ions from internal stores into the cytoplasm, causing continuous muscle contraction, paralysis, and ultimately, the death of the insect.[2][5]

Solubility Data

A summary of this compound's solubility in water and various organic solvents is provided below. Note that data for the related compound Chlorantraniliprole is included for reference where specific data for this compound is unavailable.

SolventTemperatureSolubilityReference
Water (Distilled) 20°C1.2 mg/L[3]
Water (pH 4) 20°C1.0 mg/L[3]
Water (pH 7) 20°C1.0 mg/L[3][7]
Water (pH 9) 20°C1.3 mg/L[3]
Dimethyl sulfoxide (DMSO) 20°C>280 g/L[3]
Methanol 20°C2.9 g/L[3]
Toluene 20°C170 mg/L[7]
Acetone 20°C~3.4 g/L[8]
Acetonitrile 20°C~0.7 g/L[8]
Dichloromethane 20°C~2.5 g/L[8]
Ethyl acetate 20°C~1.1 g/L[8]
n-Hexane 20°C<0.0001 g/L[8]
n-Octanol 20°C~0.4 g/L[8]

*Data for Chlorantraniliprole, a structurally similar anthranilic diamide.

Troubleshooting Guide

Problem: My this compound is precipitating out of solution during my experiment.

  • Possible Cause 1: Solvent Saturation. You may have exceeded the solubility limit of this compound in your chosen solvent.

    • Solution: Refer to the solubility table. If possible, switch to a solvent with higher solubilizing capacity, such as DMSO. If the experimental design restricts solvent choice, consider lowering the concentration of your this compound stock.

  • Possible Cause 2: Temperature Fluctuation. A decrease in temperature can lower the solubility of a compound, causing it to precipitate.

    • Solution: Ensure your solutions are maintained at a constant temperature. Gentle warming and sonication may help redissolve the precipitate, but be cautious of compound degradation at elevated temperatures.

  • Possible Cause 3: pH Shift. Changes in the pH of your medium can affect the ionization state and solubility of this compound, which has a pKa of 9.1.[3]

    • Solution: Maintain a stable pH in your experimental medium using appropriate buffers. For many pesticides, a slightly acidic to neutral pH (4.5 to 7.0) is recommended for stability in solution.

  • Possible Cause 4: "Salting Out". The addition of salts or other components to your media can decrease the solubility of this compound.

    • Solution: Prepare your final dilutions just before use. If precipitation is observed upon addition to a complex medium (e.g., cell culture media), consider preparing a more concentrated stock in a suitable organic solvent and then diluting it, ensuring the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocols

Here are detailed protocols for common solubilization techniques that can be adapted for this compound.

Protocol 1: Solubilization Using a Co-Solvent System

This method is suitable for preparing stock solutions for in vitro assays where a small amount of an organic solvent is tolerable.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, high purity)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile, deionized water or buffer (e.g., PBS)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Initial Dissolution: Add a minimal volume of DMSO to the powder. For example, to prepare a 10 mM stock, start by adding DMSO to dissolve the compound completely. Vortex thoroughly.

  • Co-solvent Addition: Add a secondary solvent, such as PEG 400, to the DMSO solution. A common ratio is 1:1 (v/v) DMSO:PEG 400. Vortex until the solution is clear and homogenous.

  • Aqueous Dilution (Optional): If a less concentrated stock is needed, slowly add the aqueous buffer to the co-solvent mixture while vortexing. Do this dropwise to avoid immediate precipitation.

  • Sonication: If any particulate matter is visible, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.

  • Storage: Store the final stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Final Dilution: When preparing working solutions, ensure the final concentration of the organic co-solvents in the assay medium is low (typically <0.5%) to prevent solvent-induced artifacts.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This technique can enhance the dissolution rate by dispersing the compound in a polymeric carrier.[9][10]

Materials:

  • This compound (powder)

  • Polyvinylpyrrolidone K30 (PVP-K30)

  • Methanol (or another suitable volatile organic solvent in which both components are soluble)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Round-bottom flask

Procedure:

  • Solution Preparation: Dissolve a defined ratio of this compound and PVP-K30 (e.g., 1:10 w/w) in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Remove the methanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the flask wall. Alternatively, the solution can be placed in a shallow dish in a vacuum oven.

  • Drying: Further dry the solid dispersion under vacuum for several hours to remove any residual solvent.

  • Collection and Milling: Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization (Optional): The resulting powder can be characterized using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of this compound within the polymer matrix.

  • Application: The resulting powder should exhibit improved wettability and a faster dissolution rate in aqueous media compared to the crystalline compound. Use this powder for subsequent experiments.

Visualizations

This compound's Mechanism of Action

The diagram below illustrates how this compound affects insect muscle cells by targeting the ryanodine receptor.

Tetraniliprole_MoA cluster_cell Insect Muscle Cell cluster_receptor SR Sarcoplasmic Reticulum (SR) (High Ca2+ Concentration) RyR Ryanodine Receptor (RyR) - Calcium Channel - Ca_ion Ca2+ RyR->Ca_ion Uncontrolled Release Cytoplasm Cytoplasm (Low Ca2+ Concentration) Result Uncontrolled Muscle Contraction & Paralysis Cytoplasm->Result Increased Ca2+ leads to This compound This compound This compound->RyR Binds & Activates Solubilization_Workflow Start Start: Need to Dissolve This compound CheckSolvent Is an organic solvent (e.g., DMSO) acceptable in the experiment? Start->CheckSolvent UseDMSO Dissolve in minimal DMSO. Prepare concentrated stock. CheckSolvent->UseDMSO Yes Alternative Explore Alternative Solubilization Methods CheckSolvent->Alternative No CheckConc Is the final solvent concentration <0.5%? UseDMSO->CheckConc Proceed Proceed with Experiment CheckConc->Proceed Yes CheckConc->Alternative No CoSolvent Use Co-Solvent System (e.g., DMSO + PEG 400) Alternative->CoSolvent SolidDispersion Prepare Solid Dispersion (e.g., with PVP-K30) Alternative->SolidDispersion ParticleSize Particle Size Reduction (Micronization) Alternative->ParticleSize TestDissolution Test dissolution rate and stability in aqueous media CoSolvent->TestDissolution SolidDispersion->TestDissolution ParticleSize->TestDissolution TestDissolution->Proceed

References

Addressing variability in Tetraniliprole bioassay results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Tetraniliprole bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a systemic insecticide belonging to the anthranilic diamide class (IRAC Group 28).[1][2] Its mode of action involves targeting and activating the ryanodine receptors in insect muscle cells.[3][4] This disrupts the normal release of calcium ions, leading to impaired muscle regulation, paralysis, and ultimately the death of the target insect.[1][3] This mechanism is highly specific to insects, making it a safer option concerning non-target organisms like mammals and birds.[3]

Q2: What are the primary target pests for this compound? A2: this compound is effective against a broad spectrum of chewing and sucking insect pests.[5] It is particularly effective against root-feeding pests (e.g., rootworms), defoliators like caterpillars (Lepidopteran larvae), beetles (Coleopteran larvae), and soil-borne pests.[1][3][5] It is commonly used in crops such as corn, soybeans, cotton, fruits, and vegetables.[1][5]

Q3: What are the most common sources of variability in bioassays? A3: Variability in bioassays can stem from multiple sources. Key factors include the health and genetic homogeneity of the test insects, the stability and preparation of the test substance, environmental conditions during the assay, and the consistency of the protocol's execution.[6][7] Analyst and day-to-day variations are also significant potential sources of variability.[7]

Q4: How can I minimize variability in my this compound bioassay? A4: To minimize variability, it is crucial to standardize your protocol and control key parameters. This includes:

  • Test Organisms: Use healthy, non-blood-fed insects of a consistent age (e.g., 3-5 days old) and from a homogenous population to reduce genetic differences.[8][9]

  • Environmental Control: Conduct assays in a contamination-free environment with stable temperature and humidity (e.g., 27°C ± 2°C and 75% ± 10% relative humidity).[8]

  • Reagent Preparation: Ensure accurate preparation of this compound solutions. Store stock solutions properly, often in dark glass bottles in a refrigerator, to prevent degradation.[10][11]

  • Protocol Adherence: Strictly follow a standardized operating procedure (SOP) for every step, from solution application to mortality assessment.

Troubleshooting Guide

Q5: I am observing high mortality (>10%) in my control group. What could be the cause? A5: High mortality in the control group invalidates the bioassay results. Potential causes include:

  • Contamination: Glassware, equipment, or the insect diet may be contaminated with other insecticides or detergents.

  • Unhealthy Test Subjects: The insects may be stressed, injured during handling, or suffering from a disease.

  • Environmental Stress: Unsuitable temperature, humidity, or lighting conditions can cause stress and mortality.[8]

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the concentration in the control group might be too high (should not exceed 1-5%).[10]

Q6: My bioassay shows low or no efficacy for this compound, even at high concentrations. Why? A6: Several factors could lead to unexpectedly low efficacy:

  • Incorrect Concentration: Double-check all calculations for serial dilutions and stock solution preparation.

  • Compound Degradation: this compound may degrade if not stored correctly. It is sensitive to hydrolysis at neutral and basic pHs and aqueous photolysis.[1] Ensure it is stored as recommended and that newly prepared solutions are used.

  • Insect Resistance: The insect population being tested may have developed resistance to diamide insecticides.

  • Improper Application: Uneven application of the compound to the diet or substrate can lead to insects not ingesting a sufficient dose.

Q7: My results are highly variable and inconsistent between replicates. What should I investigate? A7: Inconsistent results between replicates often point to a lack of standardization in the experimental procedure.

  • Uneven Application: Ensure the test substance is applied uniformly across all replicates.

  • Inconsistent Insect Numbers: Use the same number of insects per replicate (e.g., a minimum of 20 and a maximum of 25 per tube).[8]

  • Environmental Gradients: Check for temperature or humidity gradients within the incubator or testing room.

  • Variability within Insect Population: Significant genetic or age variation within the test population can lead to different responses.[9] Studies have shown that between-vial variations can account for the majority of total observed variability.[6]

Experimental Protocols & Data

Generalized Larval Diet Bioassay Protocol

This protocol is a generalized procedure for assessing the efficacy of this compound.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create at least five different concentrations for testing.[10]

    • Prepare a negative control using only the solvent at the same concentration as in the treatment groups.[10]

  • Diet Preparation and Treatment:

    • Prepare the artificial diet for the target insect as per standard procedures.

    • While the diet is still liquid, add the appropriate this compound dilution to each batch and mix thoroughly to ensure homogenous distribution.

    • Dispense a consistent volume of the treated diet into each replicate container (e.g., wells of a multi-well plate or individual cups).

  • Insect Infestation:

    • Once the diet has solidified, carefully place a single larva (e.g., 3rd instar) into each container.[10]

    • Use a fine paintbrush for gentle handling to avoid injuring the larvae.

  • Incubation:

    • Seal the containers to prevent escape and maintain humidity.

    • Place the containers in an incubator with controlled temperature, humidity, and photoperiod.[8]

  • Data Collection:

    • Assess larval mortality at predetermined intervals (e.g., 24, 48, and 72 hours).[10]

    • Larvae are considered dead if they do not move when prodded with a probe.

    • Record the number of dead larvae in each replicate for each concentration.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 10%. If control mortality exceeds 10%, the assay should be repeated.

    • Use probit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values.

Quantitative Data: Application Rates of this compound

The following table summarizes effective application rates of this compound from various field studies. These rates can serve as a starting point for determining relevant concentrations for bioassays.

Crop(s)Target Pest(s)Application Rate (Active Ingredient)Reference(s)
General AgricultureChewing and sucking pests50 - 150 g a.i./ha[5]
SoybeanSemiloopers, Spodoptera litura40 - 60 g a.i./ha[12][13]
RiceYellow stem borer, Leaf folderSeed treatment @ 3.6 - 6.0 g a.i./kg seed[14]
MaizeMaize stem borer (Chilo partellus)Seed treatment @ 3.6 - 9.6 g a.i./kg seed[14][15]
TomatoGeneral Pests60 - 120 g a.i./ha[16]

Visual Guides

Mode of Action & Signaling Pathway

Tetraniliprole_MoA This compound This compound (Diamide Insecticide) RyR Ryanodine Receptor (RyR) in Muscle Cell This compound->RyR Binds & Activates Ca_Release Unregulated Release of Internal Ca²⁺ Stores RyR->Ca_Release Paralysis Muscle Contraction & Paralysis Ca_Release->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action for this compound targeting the insect ryanodine receptor.

Standard Bioassay Experimental Workflow

Bioassay_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_dilutions Create Serial Dilutions & Controls prep_stock->prep_dilutions treat_substrate Treat Diet / Substrate prep_dilutions->treat_substrate introduce_insects Introduce Test Insects (e.g., Larvae) treat_substrate->introduce_insects incubate Incubate Under Controlled Conditions introduce_insects->incubate assess_mortality Assess Mortality at Predetermined Intervals incubate->assess_mortality analyze Perform Statistical Analysis (e.g., Probit for LC50) assess_mortality->analyze end End analyze->end

Caption: A generalized workflow for conducting an insecticide bioassay.

Troubleshooting Logic for Bioassay Results

Troubleshooting_Logic start Unexpected Bioassay Results high_control_mortality Is Control Mortality High (>10%)? start->high_control_mortality low_efficacy Is Efficacy Anomalously Low? high_control_mortality->low_efficacy No causes_control Potential Causes: - Contamination - Unhealthy Insects - Environmental Stress - Solvent Toxicity high_control_mortality->causes_control Yes high_variability Are Replicates Highly Variable? low_efficacy->high_variability No causes_efficacy Potential Causes: - Incorrect Concentration - Compound Degradation - Insect Resistance - Poor Application low_efficacy->causes_efficacy Yes causes_variability Potential Causes: - Inconsistent Application - Environmental Gradients - Non-Homogenous Insects - Analyst Variation high_variability->causes_variability Yes review_protocol Review Protocol & Re-run Assay high_variability->review_protocol No causes_control->review_protocol causes_efficacy->review_protocol causes_variability->review_protocol

Caption: A decision tree for troubleshooting common bioassay issues.

References

Technical Support Center: Environmental Fate of Tetraniliprole in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of soil composition on the environmental fate of Tetraniliprole.

Frequently Asked Questions (FAQs)

Q1: What is the general environmental fate of this compound in soil?

A1: this compound is an anthranilic diamide insecticide that is considered slightly to moderately soluble in water and moderately mobile in soil.[1] It is characterized as being from slightly persistent to persistent in the environment.[1][2] The primary routes of degradation are hydrolysis, particularly at neutral and basic pHs, and aqueous photolysis.[1] Due to its properties, this compound may reach surface water through runoff and erosion, and potentially leach into groundwater, especially in permeable soils with a shallow water table.[1]

Q2: How does soil composition affect the degradation of this compound?

A2: The degradation of this compound, often measured by its half-life (DT50), is significantly influenced by soil properties. Key factors include:

  • Microbial Activity: Biotic degradation by soil microorganisms is a crucial pathway for the breakdown of many pesticides. Soils with higher microbial activity may exhibit faster degradation of this compound.

  • Soil pH: Hydrolysis is a major degradation pathway for this compound, and its rate is pH-dependent.[1] Generally, degradation is faster in neutral to alkaline conditions.

  • Organic Matter: Soil organic matter can influence degradation rates. While it can enhance microbial populations, it can also increase the sorption of this compound, potentially reducing its bioavailability for microbial degradation.

Q3: What is the role of soil organic matter and clay content in the mobility of this compound?

A3: Soil organic matter and clay content are the primary factors controlling the sorption (adsorption and absorption) of this compound in soil. A higher content of organic matter and clay generally leads to stronger adsorption of this compound to soil particles. This increased sorption reduces the amount of this compound in the soil solution, thereby decreasing its mobility and potential for leaching. The relationship between a pesticide's affinity for organic carbon and water is quantified by the soil organic carbon-water partitioning coefficient (Koc).

Q4: What are the typical half-life (DT50) and soil sorption coefficient (Koc) values for this compound?

A4: The persistence and mobility of this compound can vary significantly depending on environmental conditions and soil type.

  • Half-life (DT50): In aerobic soil metabolism studies, the half-life of this compound ranges from 69.1 to 177 days.[2] Field dissipation studies have shown a wider range of half-lives, from 30 to 359 days, with one Canadian study reporting a half-life of 1,000 days.[2]

  • Soil Sorption Coefficient (Koc): The Koc values for this compound indicate its potential for mobility. Including both German and US soils, the average organic carbon-normalized soil partition coefficient (Koc) is 530 L/kg-oc.[3]

Data Presentation

Table 1: Environmental Fate Parameters of this compound

ParameterValueInterpretationSource
Aerobic Soil Metabolism Half-life (DT50)69.1 - 177 daysSlightly Persistent to Persistent[2]
Terrestrial Field Dissipation Half-life (DT50)30 - 359 days (up to 1,000 days in one study)Persistent[2]
Average Soil-Water Partition Coefficient (Kd)6.9 L/kgIndicates sorption to soil[3]
Average Organic Carbon-Normalized Soil Partition Coefficient (Koc)530 L/kg-ocModerately Mobile[3]

Note: These values represent a range from various studies and can be influenced by specific soil characteristics and environmental conditions.

Troubleshooting Guides

Issue 1: High Variability in Replicate Sorption/Desorption Data

  • Question: My batch equilibrium experiments are showing high variability between replicates. What could be the cause?

  • Answer:

    • Inadequate Equilibration Time: Ensure that the soil-pesticide slurry has reached equilibrium. A preliminary kinetics study should be performed to determine the optimal equilibration time.

    • Non-homogenous Soil Samples: Ensure your soil samples are well-homogenized before weighing. Air-dry and sieve the soil (≤ 2 mm) to remove large particles and ensure uniformity.

    • Inconsistent Shaking/Agitation: Use a reliable shaker with a consistent speed and ensure all samples are agitated uniformly to promote consistent interaction between the soil and the pesticide solution.

    • Temperature Fluctuations: Conduct experiments in a temperature-controlled environment (e.g., 20°C) as temperature can affect sorption processes.

    • Analytical Errors: Verify the accuracy and precision of your analytical method (e.g., LC-MS/MS). Check for issues with extraction efficiency, instrument calibration, and matrix effects.

Issue 2: Low Recovery of this compound from Fortified Soil Samples

  • Question: I am experiencing low recovery rates when validating my analytical method for this compound in soil. What are the likely reasons?

  • Answer:

    • Inefficient Extraction: The extraction solvent and technique may not be optimal for your soil type. For this compound, a mixture of acetonitrile and water is commonly used. Ensure thorough mixing and adequate extraction time.

    • Strong Sorption: In soils with high organic matter or clay content, this compound may be strongly sorbed, making extraction difficult. Consider using a more rigorous extraction method or adjusting the solvent system.

    • Degradation During Extraction/Analysis: this compound can degrade under certain conditions. Ensure that your extraction and analytical procedures are not exposing the sample to high temperatures or pH conditions that could cause degradation.

    • Matrix Effects in LC-MS/MS: Soil extracts can contain co-extractives that suppress or enhance the ionization of this compound in the mass spectrometer. Use of an internal standard, such as an isotopically labeled version of this compound, is highly recommended to correct for matrix effects. A matrix-matched calibration curve can also help to mitigate this issue.

    • Improper Sample Storage: Store soil samples and extracts at appropriate temperatures (e.g., frozen) to prevent degradation before analysis.

Issue 3: Accelerated or Inhibited Degradation in Soil Metabolism Studies

  • Question: My soil degradation study shows a much faster or slower degradation rate for this compound than expected. What factors could be at play?

  • Answer:

    • Soil Sterilization Issues (for abiotic studies): If you are trying to measure abiotic degradation, ensure your soil sterilization method (e.g., autoclaving, irradiation) was effective without significantly altering the soil's chemical properties.

    • Microbial Population Differences: The microbial community in your soil sample may be particularly efficient or inefficient at degrading this compound. The history of pesticide application at the sampling site can also influence the microbial population.

    • Inappropriate Moisture or Temperature: Microbial activity is highly dependent on soil moisture and temperature. Ensure these parameters are maintained at optimal levels for microbial activity throughout the study.

    • Soil pH: As hydrolysis is a key degradation pathway, the pH of your soil will significantly impact the degradation rate. Measure and report the soil pH.

    • Bioavailability: In soils with high sorption capacity, this compound may be less bioavailable to microorganisms, leading to slower degradation.

Experimental Protocols

Key Experiment: Batch Equilibrium Adsorption/Desorption Study (Following OECD Guideline 106)

Objective: To determine the adsorption and desorption coefficients (Kd, Koc) of this compound in different soil types.

Methodology:

  • Soil Preparation: Use characterized soils with varying properties (pH, organic carbon content, texture, CEC). Air-dry the soils and sieve them to ≤ 2 mm.

  • Preliminary Test:

    • Determine the optimal soil-to-solution ratio (e.g., 1:5 or 1:10 w/v).

    • Establish the equilibration time by measuring the concentration of this compound in the aqueous phase at several time points (e.g., 0, 2, 4, 8, 24, 48 hours) until a plateau is reached.

  • Adsorption Phase:

    • Prepare a stock solution of this compound in 0.01 M CaCl2 solution. The CaCl2 helps to maintain a constant ionic strength and flocculate soil colloids.

    • Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.

    • Shake the tubes at a constant temperature (e.g., 20 ± 1°C) in the dark for the predetermined equilibration time.

    • Centrifuge the samples at high speed to separate the soil and aqueous phases.

    • Filter the supernatant and analyze the concentration of this compound in the aqueous phase (Ceq) using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the amount of this compound adsorbed to the soil by subtracting the amount in the solution from the initial amount added.

  • Desorption Phase:

    • After the adsorption phase, decant the supernatant.

    • Add a fresh solution of 0.01 M CaCl2 (without this compound) to the soil pellet.

    • Shake the tubes for the same equilibration time as the adsorption phase.

    • Centrifuge and analyze the concentration of this compound in the aqueous phase to determine the amount desorbed.

  • Data Analysis:

    • Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of this compound in the soil to the concentration in the aqueous solution at equilibrium.

    • Normalize the Kd value to the organic carbon content of the soil to obtain the Koc value (Koc = (Kd / %OC) * 100).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis soil_sampling Soil Sampling and Characterization (%OC, pH, Texture, CEC) sample_prep Air-dry and Sieve Soil (≤ 2 mm) soil_sampling->sample_prep extraction Solvent Extraction (e.g., Acetonitrile/Water) sample_prep->extraction Fortified or Incubated Soil Sample centrifugation Centrifugation extraction->centrifugation cleanup Extract Cleanup (e.g., SPE) centrifugation->cleanup lcmsms LC-MS/MS Analysis cleanup->lcmsms quantification Quantification using Calibration Curve lcmsms->quantification data_analysis Data Analysis (DT50, Kd, Koc Calculation) quantification->data_analysis Concentration Data Soil_Impact_on_this compound cluster_soil Soil Composition cluster_fate Environmental Fate of this compound organic_matter High Organic Matter sorption Increased Sorption (Higher Kd, Koc) organic_matter->sorption clay_content High Clay Content clay_content->sorption high_ph High pH (Alkaline) degradation Increased Degradation (Lower DT50) high_ph->degradation microbial_activity High Microbial Activity microbial_activity->degradation mobility Decreased Mobility & Leaching sorption->mobility

References

Technical Support Center: Enhancing the Stability of Tetraniliprole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Tetraniliprole formulations for extended storage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and storage of this compound.

Issue Potential Cause Recommended Action
Physical Instability: Crystal Growth in Suspension Concentrates (SC) 1. Partial solubility of this compound in the aqueous phase. 2. Inadequate stabilization by dispersants or thickeners. 3. Temperature fluctuations during storage.1. Optimize the particle size of the active ingredient through milling. 2. Incorporate crystal growth inhibitors such as hydroxypropyl methylcellulose (HPMC) or polyelectrolytes.[1][2] 3. Select high-performing dispersants to ensure strong coverage of the active ingredient particle surface.[3] 4. Use a combination of non-ionic and anionic surfactants.[3] 5. Ensure a stable storage temperature, avoiding freeze-thaw cycles.
Physical Instability: Sedimentation or Caking in SC Formulations 1. Insufficient viscosity of the formulation. 2. Agglomeration of suspended particles.[4] 3. Ineffective stabilizer system.1. Increase the concentration of the thickener, such as xanthan gum or microcrystalline cellulose.[4][5] 2. Improve particle dispersion by using appropriate wetting and dispersing agents.[6] 3. Evaluate the compatibility of all formulation components.
Chemical Degradation: Loss of Active Ingredient Potency 1. Hydrolysis: Particularly accelerated at neutral to basic pH and elevated temperatures.[7] 2. Photolysis: Degradation upon exposure to light.[7]1. Control pH: Formulate at a slightly acidic pH (around 4-6) where this compound is more stable. Use appropriate buffering agents to maintain the desired pH.[7] 2. Control Temperature: Store formulations in a cool, dark place, avoiding exposure to high temperatures.[1][8] 3. Protect from Light: Use opaque packaging to shield the formulation from light. Consider adding UV-absorbing excipients if the formulation is in a translucent container.
Inconsistent Analytical Results in Stability Studies 1. Improper sample preparation or extraction. 2. Degradation of the analyte in the analytical solvent. 3. Non-validated analytical method.1. Utilize a validated extraction method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. 2. Check the stability of this compound in the final extract solution; refrigerate samples between analyses.[9] 3. Develop and validate a stability-indicating analytical method using techniques like HPLC or LC-MS/MS to separate and quantify this compound from its degradation products.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis and aqueous photolysis. Hydrolysis is particularly significant at neutral and basic pH levels and is accelerated by increased temperatures.[7]

Q2: What are the ideal storage conditions for this compound formulations?

A2: To ensure long-term stability, this compound formulations should be stored in a cool, dry, and dark place. It is crucial to protect them from extreme temperatures and direct sunlight.[1][8] The original container should be kept tightly closed.

Q3: How can I prevent crystal growth in my suspension concentrate (SC) formulation?

A3: Crystal growth in SC formulations can be minimized by several strategies. These include optimizing the particle size of this compound, using effective dispersants to coat the particles, and incorporating crystal growth inhibitors.[3] Maintaining a consistent, cool storage temperature is also vital. Adding polymers like hydroxypropyl methylcellulose (HPMC) has been shown to be effective in inhibiting crystal growth.[1]

Q4: What are the visible signs of instability in a this compound SC formulation?

A4: Visual indicators of instability in an SC formulation include sedimentation (settling of solid particles), caking (formation of a hard layer at the bottom), an increase in viscosity, or the formation of visible crystals. Phase separation may also occur.

Q5: Which excipients are recommended for enhancing the stability of this compound SC formulations?

A5: A typical SC formulation includes several excipients to ensure stability:

  • Wetting agents: To aid in the dispersion of the solid active ingredient in water.[6]

  • Dispersing agents: To prevent the agglomeration of particles.[4][6]

  • Thickeners/Stabilizers: Such as xanthan gum or microcrystalline cellulose, to increase viscosity and prevent sedimentation.[4][5]

  • Antifreeze agents: Like propylene glycol, to prevent freezing in cold climates.[6]

  • Preservatives: To prevent microbial growth in the water-based formulation.[6]

  • Buffering agents: To maintain an optimal pH for stability.[4]

Data Presentation

Table 1: Hydrolysis Half-life of this compound at Different pH Values

pHTemperature (°C)Half-life (days)
425Stable
72540 - 60
9250.76 - 1.3

Source: Data compiled from publicly available environmental fate studies.[7]

Table 2: Photolysis Half-life of this compound

ConditionpHHalf-life (days)
Daylight adjusted410.6

Source: Data from environmental fate studies.[7]

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is based on the principles of the CIPAC MT 46.3 method for accelerated storage stability testing.[11]

Objective: To evaluate the stability of a this compound formulation under accelerated conditions to predict its shelf life.

Materials:

  • This compound formulation in its final packaging.

  • Temperature-controlled oven (e.g., set at 54 ± 2 °C).

  • Analytical equipment for quantifying this compound (e.g., HPLC-UV, LC-MS/MS).

  • Glassware and necessary solvents/reagents for analysis.

Methodology:

  • Initial Analysis (Time 0):

    • Take a representative sample of the freshly prepared this compound formulation.

    • Analyze the sample to determine the initial concentration of the active ingredient (% w/w).

    • Record the physical appearance of the formulation (e.g., color, viscosity, presence of crystals).

  • Storage:

    • Place the packaged formulation samples in a temperature-controlled oven at 54 ± 2 °C.[12]

  • Analysis after 14 Days:

    • After 14 days, remove the samples from the oven and allow them to cool to room temperature.

    • Visually inspect the samples for any physical changes such as phase separation, crystal growth, or caking.[12]

    • Homogenize the samples thoroughly before taking a subsample for analysis.

    • Analyze the samples to determine the concentration of this compound.

  • Evaluation:

    • Compare the active ingredient concentration after 14 days to the initial concentration. A loss of more than 5% may indicate potential stability issues.

    • Assess any significant changes in the physical properties of the formulation.

Protocol 2: Determination of this compound Content by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in a formulation sample.

Materials:

  • LC-MS/MS system with a C18 reverse-phase column.

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Formic acid.

  • Deionized water.

  • Volumetric flasks, pipettes, and syringes with filters.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the this compound formulation.

    • Disperse and dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Vortex and sonicate the sample to ensure complete extraction.

    • Filter the extract through a 0.45 µm syringe filter before analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Injection Volume: 5-10 µL.

    • MS/MS Detection: Use multiple reaction monitoring (MRM) mode for quantification. The specific precursor and product ions for this compound should be determined.[13]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Calculate the percentage of the active ingredient in the original formulation.

Visualizations

experimental_workflow formulation This compound Formulation initial_analysis Initial Analysis (Time 0) - AI Concentration - Physical Properties formulation->initial_analysis storage Accelerated Storage (14 days at 54°C) initial_analysis->storage final_analysis Final Analysis (Day 14) - AI Concentration - Physical Properties storage->final_analysis evaluation Evaluation - Compare Time 0 and Day 14 - Assess Stability final_analysis->evaluation unstable Unstable Formulation (>5% degradation or physical changes) evaluation->unstable If Unacceptable stable Stable Formulation evaluation->stable If Acceptable degradation_pathways This compound This compound hydrolysis Hydrolysis This compound->hydrolysis photolysis Photolysis This compound->photolysis degradation_products Degradation Products hydrolysis->degradation_products photolysis->degradation_products factors_hydrolysis Factors: - High pH (Neutral/Basic) - High Temperature factors_hydrolysis->hydrolysis factors_photolysis Factors: - UV/Sunlight Exposure factors_photolysis->photolysis troubleshooting_logic issue Instability Observed (e.g., Crystal Growth) check_physical Assess Physical Factors - Particle Size - Storage Temperature issue->check_physical check_chemical Assess Chemical Factors - pH - Light Exposure issue->check_chemical check_formulation Review Formulation - Dispersant - Thickener - Inhibitors issue->check_formulation optimize_physical Optimize Physical Parameters check_physical->optimize_physical optimize_chemical Optimize Chemical Environment check_chemical->optimize_chemical optimize_formulation Reformulate with Improved Excipients check_formulation->optimize_formulation stable_product Stable Formulation optimize_physical->stable_product optimize_chemical->stable_product optimize_formulation->stable_product

References

Validation & Comparative

Comparative Efficacy of Tetraniliprole versus Chlorantraniliprole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the insecticidal efficacy of Tetraniliprole and Chlorantraniliprole, two key anthranilic diamide insecticides. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.

Introduction

This compound and Chlorantraniliprole are modern insecticides belonging to the chemical class of anthranilic diamides.[1] They share a common mode of action, targeting the insect's ryanodine receptors (RyRs), which are crucial for muscle contraction.[1][2] By activating these receptors, they cause an uncontrolled release of intracellular calcium stores, leading to muscle paralysis, cessation of feeding, and eventual death of the insect.[2][3][4] This mechanism is highly selective for insect RyRs, conferring a favorable safety profile for non-target organisms such as mammals.[5] Despite their similar mode of action, differences in their chemical structures can lead to variations in their efficacy against different pest species and in different environmental contexts.[5]

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of this compound and Chlorantraniliprole against various insect pests, as reported in scientific literature.

Table 1: Efficacy Against Lepidopteran Pests

Pest SpeciesCropMetricThis compoundChlorantraniliproleSource(s)
Spodoptera litura (Common Cutworm)SoybeanLarval Population (larvae/meter row) at 15 days after second spray0.27 - 0.52 On par with this compound[6][7]
Spodoptera lituraSoybeanSeed Yield ( kg/ha )1623 - 1694 Lower than this compound at 0.6 ml/l[7]
Plutella xylostella (Diamondback Moth)CabbageLC50 (%)Not directly compared in the same study0.0328 [8]

Table 2: Effects on Non-Target Organisms

OrganismMetricThis compoundChlorantraniliproleSource(s)
Trichogramma brassicae (Parasitoid Wasp)% Mortality (3 days post-treatment)21.1126.11[9]
Trichogramma evanescens (Parasitoid Wasp)% Mortality (5 days post-treatment)21.1113.33[9]

Experimental Protocols

This section details the methodologies employed in key studies to evaluate and compare the efficacy of this compound and Chlorantraniliprole.

Laboratory Bioassay: Leaf-Dip Method for Lepidopteran Larvae

This method is commonly used to determine the intrinsic toxicity of insecticides to leaf-feeding insects.

  • Insect Rearing: Larvae of the target pest (e.g., Plutella xylostella) are reared under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 h light:dark photoperiod) on a suitable diet (e.g., cabbage leaves). Third-instar larvae are typically used for the bioassay.[10]

  • Insecticide Preparation: Serial dilutions of this compound and Chlorantraniliprole are prepared in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure uniform coverage.[10]

  • Leaf Treatment: Leaf discs (e.g., from cabbage) are dipped into the respective insecticide solutions for a standardized period (e.g., 12-15 seconds) and then allowed to air dry. Control leaves are dipped in the surfactant solution only.[10]

  • Exposure: Ten third-instar larvae are placed on each treated leaf disc within a Petri dish. Each concentration is replicated multiple times.[10]

  • Mortality Assessment: Larval mortality is recorded after a specific time interval (e.g., 48 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.[10]

  • Data Analysis: The mortality data is subjected to probit analysis to determine the lethal concentration required to kill 50% of the test population (LC50).

Field Efficacy Trial for Soybean Pests

Field trials are essential to evaluate the performance of insecticides under real-world agricultural conditions.

  • Experimental Design: The trial is laid out in a randomized block design with multiple replications for each treatment. Plot sizes are standardized.

  • Treatments: Treatments include different application rates of this compound, a standard check (Chlorantraniliprole), and an untreated control.

  • Application: Insecticides are applied as foliar sprays using a knapsack sprayer at a specified water volume per hectare. Applications are typically triggered by the pest population reaching a certain threshold.

  • Data Collection:

    • Pest Population: The number of live larvae of the target pest (e.g., Spodoptera litura) is counted per meter of the plant row at regular intervals before and after insecticide application.

    • Crop Yield: At the end of the season, the seed yield from each plot is harvested, dried, and weighed.

  • Data Analysis: The collected data on larval populations and seed yield are subjected to analysis of variance (ANOVA) to determine statistically significant differences between the treatments.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mode of action of this compound and Chlorantraniliprole and a typical experimental workflow for their comparison.

G cluster_0 Insect Muscle Cell cluster_1 Diamide Insecticide Action SR Sarcoplasmic Reticulum (SR) (High Ca2+) Ca_ion Ca2+ Cytosol Cytosol (Low Ca2+) Contraction Uncontrolled Muscle Contraction & Paralysis Cytosol->Contraction Leads to RyR Ryanodine Receptor (RyR) - Closed State - RyR_Open Ryanodine Receptor (RyR) - Open State - RyR->RyR_Open Conformational Change (Activation) RyR_Open->Ca_ion Uncontrolled Release of Ca2+ from SR Ca_ion->Cytosol Increases Cytosolic Ca2+ Tetra This compound Tetra->RyR Binds to RyR Chlor Chlorantraniliprole Chlor->RyR Binds to RyR

Caption: Mode of action of this compound and Chlorantraniliprole on insect ryanodine receptors.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassay cluster_2 Phase 3: Data Collection & Analysis P1 Insect Rearing (Standardized Population) B3 Insect Exposure P1->B3 P2 Insecticide Stock Solution Preparation B1 Serial Dilution of This compound & Chlorantraniliprole P2->B1 B2 Treatment Application (e.g., Leaf-Dip) B1->B2 B2->B3 B4 Incubation under Controlled Conditions B3->B4 D1 Mortality Assessment B4->D1 D2 Data Recording D1->D2 D3 Statistical Analysis (e.g., Probit for LC50) D2->D3 D4 Comparative Efficacy Determination D3->D4

Caption: General experimental workflow for comparative insecticide bioassays.

Discussion and Conclusion

Both this compound and Chlorantraniliprole are highly effective insecticides that operate through the same mode of action. The available data suggests that their efficacy can be pest and crop-specific. For instance, studies on Spodoptera litura in soybean indicate that this compound may offer an advantage in terms of both larval control and ultimate crop yield.[6][7]

In terms of non-target effects, both insecticides demonstrate a degree of safety towards the beneficial parasitoid wasps Trichogramma brassicae and T. evanescens, with relatively low mortality rates observed in laboratory studies.[9] This selectivity is a key advantage of the anthranilic diamide class of insecticides.

The choice between this compound and Chlorantraniliprole for a specific pest management program should be guided by field trial data relevant to the target pest and crop, as well as considerations of insecticide resistance management. The rotation of insecticides with different modes of action is a critical strategy to delay the development of resistance.

References

Tetraniliprole's Efficacy Against Insect Populations with Ryanodine Receptor (RyR) Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insect resistance to widely used insecticides is a critical challenge in agriculture and public health. Tetraniliprole, a member of the anthranilic diamide class of insecticides (IRAC Group 28), has become a valuable tool for managing a broad spectrum of chewing insect pests. Its mode of action involves the activation of insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction. However, the intensive use of diamides has led to the selection of insect populations with mutations in the RyR gene, resulting in reduced sensitivity to these insecticides. This guide provides a comprehensive comparison of this compound's performance against both susceptible and RyR-mutated insect populations, supported by experimental data.

Performance of this compound Against Key Insect Pests: A Data-Driven Comparison

The efficacy of this compound and other diamide insecticides is significantly impacted by specific mutations in the ryanodine receptor gene. The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) of this compound and its alternatives in major lepidopteran pests.

Table 1: Performance of Diamide Insecticides Against Plutella xylostella (Diamondback Moth) Strains with and without RyR Mutations

InsecticideStrainGenotype (RyR Mutation)LC50 (mg/L)Resistance Ratio (RR)Reference
This compoundIPP-SSusceptible (Wild Type)0.01-[1]
4946EG4946E7.39739[1]
4790MI4790M0.1616[1]
4790KI4790K>27.78>2778[1]
ChlorantraniliproleIPP-SSusceptible (Wild Type)0.02-[1]
4946EG4946E7.82391[1]
4790MI4790M0.4422[1]
4790KI4790K23.981199[1]
FlubendiamideIPP-SSusceptible (Wild Type)0.01-[1]
4946EG4946E0.3939[1]
4790MI4790M0.5757[1]
4790KI4790K12.871287[1]

Table 2: Performance of this compound Against Tuta absoluta (Tomato Leafminer) Strains

InsecticideStrainResistance StatusLC50 (mg/L)Resistance Ratio (RR)Reference
This compoundYN-SSusceptible--[2]
HLResistant-36.2[2]
SX-SSusceptible0.31-[3]
Tet-RResistant21.2268.45[3]
ChlorantraniliproleHLResistant-12.2 (Cross-resistance)[2]
FlubendiamideHLResistant-6.7 (Cross-resistance)[2]

Table 3: Cross-Resistance Profile of a this compound-Resistant Tuta absoluta Strain (HL)

InsecticideClassResistance Ratio (RR)
BroflanilideMeta-diamide1.6
SpinosadSpinosyn2.1
MetaflumizoneSemicarbazone1.5
IndoxacarbOxadiazine2.8

Data from[2]

The data clearly indicates that mutations in the ryanodine receptor, particularly the I4790K mutation in P. xylostella, can confer extremely high levels of resistance to this compound and other diamide insecticides. The G4946E and I4790M mutations also result in significant, albeit lower, levels of resistance. In T. absoluta, field-evolved resistance to this compound has been documented, with evidence of cross-resistance to other diamides like chlorantraniliprole and flubendiamide. Notably, the this compound-resistant strain of T. absoluta showed little to no cross-resistance to insecticides with different modes of action, such as broflanilide, spinosad, metaflumizone, and indoxacarb, highlighting the specific nature of target-site resistance.

Experimental Protocols

The following is a generalized methodology for a diet-incorporation bioassay, a common technique used to determine the toxicity of insecticides to lepidopteran larvae.

1. Insect Rearing:

  • Insect colonies (both susceptible and resistant strains) are maintained in a controlled environment (typically 25 ± 2°C, 60 ± 10% RH, and a 14:10 h light:dark photoperiod).[4]

  • Larvae are reared on a standardized artificial diet.[5]

2. Insecticide Solution Preparation:

  • The technical grade or formulated insecticide is dissolved in an appropriate solvent (e.g., acetone or distilled water) to create a stock solution.[4]

  • Serial dilutions are prepared from the stock solution to obtain a range of desired concentrations for the bioassay.[4]

3. Diet Incorporation:

  • The insecticide solutions are incorporated into the artificial diet. Typically, the insecticide solution is added to the diet after it has cooled to a specific temperature (e.g., 55°C) to avoid degradation of the active ingredient.[4]

  • The treated diet is then dispensed into individual wells of bioassay trays.[5]

4. Bioassay Procedure:

  • One larva of a specific instar (e.g., third instar) is placed in each well of the bioassay tray containing the treated or control diet.[4]

  • The trays are sealed and incubated under the same controlled conditions as the insect rearing.[5]

5. Data Collection and Analysis:

  • Mortality is assessed after a specific period, typically 7 days.[5] Larvae that are unresponsive to gentle prodding are considered dead.

  • The LC50 values (the concentration of insecticide that causes 50% mortality) and their 95% fiducial limits are calculated using probit analysis.

  • The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Mandatory Visualizations

Ryanodine Receptor Signaling Pathway in Insect Muscle

RyR_Signaling_Pathway cluster_neuron Motor Neuron cluster_muscle Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release AChR Acetylcholine Receptor (AChR) ACh_Release->AChR binds to Depolarization Membrane Depolarization AChR->Depolarization causes DHPR Dihydropyridine Receptor (DHPR) Depolarization->DHPR activates RyR Ryanodine Receptor (RyR) DHPR->RyR activates Ca_Release Ca2+ Release RyR->Ca_Release mediates SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) SR->Ca_Release from Muscle_Contraction Muscle Contraction Ca_Release->Muscle_Contraction triggers This compound This compound This compound->RyR constitutively activates

Caption: Ryanodine receptor signaling pathway in insect muscle contraction.

Experimental Workflow for Diet-Incorporation Bioassay

Bioassay_Workflow Start Start Insect_Rearing Insect Rearing (Susceptible & Resistant Strains) Start->Insect_Rearing Insecticide_Prep Insecticide Preparation (Stock & Serial Dilutions) Start->Insecticide_Prep Bioassay_Setup Bioassay Setup (1 Larva/Well) Insect_Rearing->Bioassay_Setup Diet_Incorp Diet Incorporation Insecticide_Prep->Diet_Incorp Diet_Incorp->Bioassay_Setup Incubation Incubation (Controlled Environment) Bioassay_Setup->Incubation Data_Collection Data Collection (Mortality Assessment) Incubation->Data_Collection Data_Analysis Data Analysis (Probit, LC50, RR) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical diet-incorporation bioassay.

References

Tetraniliprole: A Comparative Analysis of its Efficacy Against Insecticide-Resistant Biotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetraniliprole's performance against insect biotypes that have developed resistance to other insecticide modes of action. The data presented is compiled from recent experimental studies to offer an objective analysis for research and development professionals.

Introduction to this compound

This compound is a broad-spectrum insecticide belonging to the anthranilic diamide class (IRAC Group 28). Its primary mode of action is the modulation of insect ryanodine receptors (RyRs), which are critical for muscle contraction.[1] this compound locks the RyR channels in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This results in impaired muscle function, paralysis, and ultimately, the death of the insect pest.[1][2] This mechanism is highly selective for insect RyRs, contributing to its low toxicity in mammals.[3]

Mode of Action Signaling Pathway

This compound's efficacy stems from its specific interaction with the insect ryanodine receptor, a distinct target site compared to many other insecticide classes.

cluster_Neuron Presynaptic Neuron cluster_Muscle Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release AChR ACh Receptor ACh_Release->AChR binds to Depolarization Membrane Depolarization AChR->Depolarization RyR Ryanodine Receptor (RyR) Depolarization->RyR activates SR Sarcoplasmic Reticulum (SR) (Ca²⁺ Store) Ca_Release Uncontrolled Ca²⁺ Release SR->Ca_Release releases from RyR->Ca_Release opens channel for Contraction Continuous Muscle Contraction & Paralysis Ca_Release->Contraction leads to This compound This compound This compound->RyR locks open

Caption: Mode of action of this compound on insect ryanodine receptors.

Comparative Efficacy Against Resistant Insect Biotypes

Recent studies demonstrate this compound's effectiveness against pests resistant to other insecticide classes. However, significant cross-resistance is observed with other diamide insecticides due to a shared mode of action.

Efficacy Against Diamide-Resistant Plutella xylostella (Diamondback Moth)

A laboratory-selected strain of P. xylostella with high resistance to Chlorantraniliprole (another diamide insecticide) showed substantial cross-resistance to this compound. This indicates that target-site mutations in the ryanodine receptor that confer resistance to one diamide are likely to confer resistance to others in the same class.[4] Conversely, this resistant strain showed minimal cross-resistance to insecticides with different modes of action.

InsecticideChemical Class (IRAC Group)Test StrainLC50 (mg/L)Resistance Ratio (RR)
This compound Anthranilic Diamide (28) CHL-Sel (Resistant) 29.55 591.0
Susceptible0.05-
ChlorantraniliproleAnthranilic Diamide (28)CHL-Sel (Resistant)13.10262.0
Susceptible0.05-
BroflanilideMeta-diamide (13)CHL-Sel (Resistant)0.083.3
Susceptible0.02-
Emamectin BenzoateAvermectin (6)CHL-Sel (Resistant)0.041.8
Susceptible0.02-
SpinetoramSpinosyn (5)CHL-Sel (Resistant)0.031.1
Susceptible0.03-

Data synthesized from studies on Chlorantraniliprole-selected P. xylostella.[4]

Efficacy Against Multi-Resistant Tuta absoluta (Tomato Leafminer)

A field-collected population of Tuta absoluta with moderate resistance to this compound (HL strain) was evaluated for cross-resistance to other insecticides. The results highlight that while there is cross-resistance to other diamides, this compound remains effective against populations that may have developed resistance to other chemical classes.[5]

InsecticideChemical Class (IRAC Group)Test StrainLC50 (mg/L)Resistance Ratio (RR)
This compound Anthranilic Diamide (28) HL (Resistant) 10.38 36.2
YN-S (Susceptible)0.29-
ChlorantraniliproleAnthranilic Diamide (28)HL (Resistant)3.4112.2
YN-S (Susceptible)0.28-
FlubendiamidePhthalamide Diamide (28)HL (Resistant)1.616.7
YN-S (Susceptible)0.24-
SpinosadSpinosyn (5)HL (Resistant)1.032.1
YN-S (Susceptible)0.49-
IndoxacarbOxadiazine (22A)HL (Resistant)7.202.8
YN-S (Susceptible)2.57-

Data adapted from studies on a field-collected T. absoluta population from China.[5]

Mechanisms of Resistance and Synergism

Resistance to this compound and other diamides is primarily linked to two mechanisms:

  • Target-Site Alterations: Mutations in the ryanodine receptor gene (e.g., G4946E and I4790K/M) can reduce the binding affinity of the insecticide, leading to high levels of resistance.[4][6]

  • Metabolic Detoxification: Enhanced activity of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs), can metabolize and break down the insecticide before it reaches its target site.[5]

Synergist bioassays are used to investigate the role of metabolic resistance. Synergists inhibit specific enzyme classes, and if the toxicity of the insecticide increases in their presence, it indicates that those enzymes are involved in detoxification. For instance, Piperonyl Butoxide (PBO) is a known inhibitor of P450s.[6] In a study on a this compound-resistant Tuta absoluta strain, PBO significantly increased the toxicity of this compound, confirming the role of P450 enzymes in the observed resistance.[5]

Experimental Protocols

The data presented in this guide is primarily derived from standardized bioassay methodologies.

Leaf-Dip Bioassay for Lepidopteran Larvae

This method is widely used to determine the toxicity of insecticides to leaf-feeding insects.

cluster_prep Preparation cluster_treat Treatment cluster_expo Exposure cluster_assess Assessment p1 Prepare serial dilutions of this compound and other test insecticides. t1 Dip individual leaves in each insecticide dilution for 10 seconds. p1->t1 p2 Collect fresh, untreated host plant leaves (e.g., cabbage, tomato). p2->t1 p3 Prepare a control solution (water + 0.1% Tween 80). t2 Dip control leaves in the control solution. p3->t2 t3 Air-dry treated leaves on paper towels for ~1.5 hours. t1->t3 t2->t3 e1 Place one treated leaf disk into a Petri dish. t3->e1 e2 Introduce a set number of second-instar larvae (e.g., 10-20) per dish. e1->e2 e3 Seal dishes and incubate at 25±1°C, 60% RH, 16:8 L:D. e2->e3 a1 Assess larval mortality after 72-96 hours. e3->a1 a2 Consider larvae dead if they cannot move when prodded with a fine brush. a1->a2 a3 Calculate LC50 values using Probit analysis. a2->a3

Caption: Standardized workflow for a leaf-dip bioassay.

Detailed Steps:

  • Insect Rearing: Susceptible and resistant insect colonies are reared under controlled laboratory conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod) on their respective host plants.

  • Insecticide Solutions: A stock solution of each insecticide is prepared in an appropriate solvent (e.g., acetone or DMSO) and then serially diluted with distilled water containing a surfactant (e.g., 0.1% Tween 80) to create a range of 5-7 concentrations.

  • Leaf Treatment: Fresh, pesticide-free host plant leaves or leaf disks are individually dipped into the insecticide solutions for approximately 10 seconds with gentle agitation. Control leaves are dipped in the water and surfactant solution only. The leaves are then allowed to air dry.

  • Larval Exposure: The dried leaves are placed in ventilated containers (e.g., Petri dishes) with a moistened filter paper to maintain turgor. A known number of second or third-instar larvae are introduced into each container. A minimum of four replicates per concentration is recommended.[6]

  • Incubation and Assessment: The containers are held under the same controlled conditions as insect rearing. Mortality is assessed after a specific period, typically 72 to 96 hours for diamide insecticides.[6] Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded with a fine brush.

  • Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. The lethal concentration to kill 50% of the test population (LC50) and other parameters are calculated using Probit analysis. The Resistance Ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Synergism Bioassay for Metabolic Resistance

This protocol is used to determine the involvement of metabolic enzyme systems in resistance.

  • Synergist Preparation: Prepare a sub-lethal concentration of the synergist (e.g., Piperonyl Butoxide - PBO for P450s) that causes minimal mortality on its own.

  • Pre-treatment: Larvae are pre-treated with the synergist, often through topical application or by feeding on synergist-treated leaves for a short period before insecticide exposure.

  • Insecticide Bioassay: The pre-treated larvae are then subjected to the leaf-dip bioassay with the insecticide of interest (e.g., this compound) as described above.

  • Analysis: The LC50 of the insecticide with the synergist is compared to the LC50 without the synergist. A significant decrease in the LC50 value in the presence of the synergist indicates its role in detoxifying the insecticide. The Synergism Ratio (SR) is calculated as LC50 (insecticide alone) / LC50 (insecticide + synergist).

Conclusion

This compound is a potent insecticide that demonstrates high efficacy against a broad spectrum of pests. Its distinct mode of action makes it a valuable tool for controlling insect biotypes that have developed resistance to other chemical classes, such as pyrethroids, organophosphates, and avermectins. However, the development of target-site cross-resistance among diamide insecticides is a significant concern.[4][5] Resistance management strategies, such as rotating this compound with insecticides from different IRAC groups, are crucial to preserve its long-term efficacy. Furthermore, monitoring for both target-site and metabolic resistance mechanisms in field populations is essential for making informed pest management decisions.

References

Assessing the Sub-lethal Effects of Tetraniliprole on Non-Target Arthropods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sub-lethal effects of Tetraniliprole on non-target arthropods, benchmarked against other insecticides. The information is compiled from peer-reviewed scientific literature and regulatory documents to offer an objective assessment for research and development purposes.

Overview of this compound

This compound is an anthranilic diamide insecticide that targets the ryanodine receptor (RyR) in insects.[1][2][3] This mode of action leads to the uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, death in target pests.[1][2][3] It is effective against a broad spectrum of chewing and sucking pests, including lepidopteran and coleopteran larvae. While designed to be selective, its impact on non-target arthropods, which play crucial roles in ecosystems as predators, parasitoids, and pollinators, is a critical area of investigation.

Comparative Sub-lethal Effects on Non-Target Arthropods

The following tables summarize the quantitative data on the sub-lethal effects of this compound and other comparator insecticides on various non-target arthropods.

Parasitoid Wasps

Parasitoid wasps are vital for the biological control of agricultural pests. Sub-lethal effects of insecticides can impair their ability to regulate pest populations.

InsecticideSpeciesParameterEffectConcentrationSource
This compound Habrobracon hebetorIntrinsic rate of population increase (r)Most adverse effect compared to flupyradifurone, flubendiamide, and spirotetramatLC25 (30.8 µg ai/L)[4]
Net reproductive rate (R₀)50.25 females/generation (Control: 71.33)LC25 (30.8 µg ai/L)[4]
Adult Mortality (3 days post-treatment)21.11% (least among tested insecticides)Not specified[5]
ChlorantraniliproleHabrobracon hebetor-Generally considered harmless to egg parasitoids-[6]
Trichogramma chilonis% ParasitismMinimum % parasitism (71%)Not specified[7]
FlubendiamideHabrobracon hebetorIntrinsic rate of population increase (r)Least adverse effect compared to this compoundLC25 (807 µg ai/L)[4]
SpinosadOrius insidiosusFecunditySignificantly greater than controlNot specified[8]
Predatory Arthropods

Predators such as spiders and predatory mites contribute significantly to pest suppression. Insecticides can affect their survival, development, and predatory efficacy.

InsecticideSpeciesParameterEffectConcentrationSource
This compound Coccinella septempunctataMortality & ReproductionNo adverse effects observed>44 g ac/ha [9]
Chrysoperla carneaMortality & ReproductionNo adverse effects observed>44 g ac/ha [9]
ChlorantraniliproleNeoseiulus idaeus (Predatory Mite)Immature SurvivalReduced to 42%Not specified[3]
Fecundity2.7 eggs/female (Control: Not specified)Not specified[3]
Orius insidiosusMortalityLow toxicityNot specified[10]
SpinetoramOrius insidiosusMortalityHigher than controlNot specified[11]
SulfoxaflorBumblebee (Bombus terrestris)Egg clump productionFewer egg clumps producedField-realistic[12]
Worker survivalDied faster than controlField-realistic[12]
Pollinators

Pollinators are essential for the reproduction of many crops and wild plants. Sub-lethal exposure to insecticides can have detrimental effects on their foraging behavior, learning, and colony health.

InsecticideSpeciesParameterEffectConcentrationSource
This compound Apis mellifera (Honey Bee)-Data on sublethal behavioral effects not readily available in the searched literature.-
ImidaclopridApis mellifera (Honey Bee)Queen egg-layingAdverse effects at the lowest dose10 ppb[13][14][15][16]
Foraging behaviorReducedSub-lethal doses[17]
Learning and MemoryImpairedSub-lethal doses[11][13][18][19]
SulfoxaflorBombus terrestris (Bumblebee)Colony DevelopmentNo significant impactField-realistic[6][20]
Foraging PerformanceNo effect on chronic exposureField-realistic[6]
SpinosadOrius insidiosusFecunditySignificantly greater than controlNot specified[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for assessing the sub-lethal effects of insecticides.

Parasitoid Life Table Response Experiment

This protocol is designed to assess the impact of insecticides on the life history traits of parasitoid wasps.

  • Insect Rearing: Maintain a healthy laboratory colony of the parasitoid species and its host under controlled conditions (e.g., 25±2°C, 60±5% RH, 16L:8D photoperiod).

  • Insecticide Exposure: Expose adult parasitoids to the test insecticide. This can be done through various methods:

    • Residual Contact: Coat the inner surface of glass vials with the insecticide solution and allow the solvent to evaporate. Introduce adult parasitoids into the vials.

    • Dietary Exposure: Incorporate the insecticide into the adult diet (e.g., a honey solution).

  • Experimental Setup:

    • Prepare a range of sub-lethal concentrations (e.g., LC10, LC25, LC50) of the test insecticide and a control (solvent only).

    • For each concentration and the control, establish multiple replicates, each containing a cohort of newly emerged, mated female parasitoids.

  • Data Collection:

    • Record daily mortality of the adult females.

    • Provide a fresh supply of hosts daily and record the number of hosts parasitized (fecundity).

    • Rear the parasitized hosts and record the number of emerging offspring and their sex (fertility and sex ratio).

  • Data Analysis:

    • Calculate age-specific survival rates (lx), age-specific fecundity (mx), and construct a life table.

    • From the life table, calculate key population parameters such as the net reproductive rate (R₀), mean generation time (T), intrinsic rate of increase (r), and doubling time (DT).[4][21][22]

Predator Feeding and Fecundity Assay

This protocol assesses the impact of insecticides on the predation rate and reproductive output of predatory arthropods like spiders or predatory mites.

  • Acclimation: Acclimate the predators to the experimental conditions for a set period.

  • Exposure: Expose the predators to the insecticide through treated surfaces (e.g., leaf discs for mites, filter paper for spiders) or by feeding them insecticide-treated prey.

  • Feeding Bioassay:

    • After exposure, provide a known number of prey to each predator in an individual arena.

    • After a defined period (e.g., 24 hours), count the number of consumed prey.

  • Fecundity Bioassay:

    • Following exposure, pair individual female predators with a male and provide them with an ample supply of untreated prey.

    • Monitor the females daily and record the number of eggs laid over a specific period.

  • Data Analysis: Compare the mean number of prey consumed and the mean number of eggs laid between the insecticide-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).

Pollinator Foraging and Learning Behavior (Following OECD Guidelines)

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are available for assessing the effects of chemicals on bees.

  • Acute Oral and Contact Toxicity (OECD TG 213 & 214): These tests determine the median lethal dose (LD50) and can be adapted to assess sub-lethal effects by observing behavioral abnormalities at lower concentrations.[1][2][9]

  • Honey Bee Homing Flight Test (OECD GD 332): This semi-field test evaluates the ability of bees to return to the hive after a single oral exposure to a sub-lethal dose of a chemical.[23]

  • Proboscis Extension Response (PER) Assay (for learning and memory):

    • Individual bees are harnessed.

    • They are exposed to a conditioned stimulus (an odor) followed by an unconditioned stimulus (sucrose solution to the antennae, which elicits the PER).

    • After a series of training trials, the bees are tested with the odor alone to see if they have learned the association.

    • Memory is assessed by re-testing the bees after a specific time interval.

    • The performance of bees exposed to sub-lethal doses of insecticides is compared to that of control bees.[18][19][21]

Signaling Pathways and Experimental Workflows

Ryanodine Receptor Signaling Pathway

This compound acts on the ryanodine receptor, a calcium channel in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1][2][3] Its activation leads to a sustained release of Ca²⁺ into the cytoplasm, disrupting normal muscle function.

RyanodineReceptorPathway cluster_membrane Sarcoplasmic/Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm RyR Ryanodine Receptor (RyR) Ca_cytoplasm Ca²⁺ (Low Concentration) RyR->Ca_cytoplasm Uncontrolled Release Ca_store Ca²⁺ Store (High Concentration) Ca_store->RyR This compound This compound This compound->RyR Binds and Activates MuscleContraction Sustained Muscle Contraction Ca_cytoplasm->MuscleContraction Triggers Paralysis Paralysis MuscleContraction->Paralysis Leads to

Caption: Ryanodine receptor signaling pathway activated by this compound.

Experimental Workflow for Life Table Analysis

The following diagram illustrates the general workflow for conducting a life table response experiment to assess the sub-lethal effects of an insecticide.

LifeTableWorkflow cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_data Data Collection cluster_analysis Data Analysis A Insect Rearing (Parasitoid & Host) C Expose Adult Parasitoids (e.g., Residual Contact) A->C B Prepare Insecticide Concentrations (Sub-lethal & Control) B->C D Daily Mortality Recording C->D E Daily Fecundity (Host Provisioning) C->E G Construct Life Table (lx, mx) D->G F Offspring Rearing (Emergence & Sex Ratio) E->F F->G H Calculate Population Parameters (R₀, r, T, DT) G->H I Statistical Comparison (Treated vs. Control) H->I

Caption: Workflow for a parasitoid life table response experiment.

Conclusion

The available data suggest that while this compound is generally more selective than some older classes of insecticides, it can still exert significant sub-lethal effects on certain non-target arthropods, particularly parasitoid wasps. Its impact on the intrinsic rate of population increase in species like Habrobracon hebetor highlights the need for careful consideration in integrated pest management (IPM) programs. Compared to some neonicotinoids, its direct toxicity to certain predators may be lower, but more research is needed to fully understand its sub-lethal effects on a wider range of beneficial species, especially pollinators and spiders. The provided experimental protocols offer a framework for generating further comparative data to support robust risk assessments.

References

Tetraniliprole: A Selective Approach to Pest Management with Lower Impact on Beneficial Insects Compared to Broad-Spectrum Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of toxicological data reveals that tetraniliprole, a diamide insecticide, demonstrates a significantly more favorable safety profile for natural enemies than broad-spectrum insecticides such as pyrethroids, neonicotinoids, and organophosphates. This selectivity is crucial for the successful implementation of Integrated Pest Management (IPM) programs, which rely on the conservation of beneficial arthropods to maintain ecological balance and sustainable pest control.

This compound's unique mode of action, targeting the ryanodine receptors in insects, is highly specific to certain insect orders, primarily Lepidoptera and Coleoptera. This specificity results in minimal lethal and sublethal effects on many beneficial non-target organisms, including parasitoid wasps, predatory beetles, and lacewings. In contrast, broad-spectrum insecticides act on more conserved neurological pathways, such as sodium channels or the acetylcholinesterase enzyme, leading to widespread toxicity across a larger range of insect species, including vital natural enemies.

Comparative Toxicity: Lethal Effects

Toxicological studies consistently demonstrate the lower acute toxicity of this compound to a variety of natural enemies when compared to broad-spectrum alternatives. The lethal concentration required to kill 50% of a test population (LC50) is significantly higher for this compound, indicating a lower hazard.

Natural EnemyInsecticide ClassActive IngredientLC50 ValueTest DurationReference
Habrobracon hebetor (Parasitoid Wasp)DiamideThis compound46.6 µg ai/L-[1]
ButenolideFlupyradifurone193.2 µg ai/L-[1]
DiamideFlubendiamide1088.8 µg ai/L-[1]
Tetramic AcidSpirotetramat67.9 µg ai/L-[1]
Chrysoperla carnea (Green Lacewing)OrganophosphateChlorpyrifos0.201 mg/L24 hours
PyrethroidLambda-cyhalothrin4.66 mg/L24 hours
NeonicotinoidAcetamiprid71.54 mg/L24 hours
NeonicotinoidImidaclopridModerately Harmful24 hours
Trichogramma brassicae (Parasitoid Wasp)DiamideThis compound23.33% mortality (at recommended concentration)3 days[2]
DiamideChlorantraniliprole25% mortality (at recommended concentration)< 5 days[2]
Nereistoxin analogueThiocyclam65.66% mortality (at recommended concentration)3 days[2]
Coccinella septempunctata (Ladybeetle)DiamideThis compound--[3]
DiamideChlorantraniliprole--[3]
PyrethroidLambda-cyhalothrinSignificant negative effects on longevity and fecundity-[4]

Sublethal Effects: A Deeper Look at Ecosystem Impact

Beyond immediate mortality, sublethal effects on natural enemies can have profound, long-term consequences for pest control. These impacts can include reduced fertility, decreased predation or parasitism rates, and altered foraging behavior. Research indicates that this compound has a markedly lower incidence of severe sublethal effects compared to broad-spectrum insecticides.

A study on the parasitoid wasp Habrobracon hebetor found that while this compound had some impact on the intrinsic rate of population increase, it was less detrimental than some other modern insecticides and significantly less so than broad-spectrum chemicals known to cause reproductive failure in parasitoids[1]. For instance, the net reproductive rate (R0) for H. hebetor was 50.25 females per generation when treated with this compound, compared to 71.33 in the control group[1].

In contrast, neonicotinoids have been shown to significantly impair the foraging behavior and immune responses of bees and other beneficial insects, even at very low, environmentally relevant concentrations. Similarly, pyrethroids can cause "knockdown" effects in beneficial insects, leading to increased susceptibility to predation and reduced ability to control pest populations.

Experimental Methodologies

The data presented is derived from standardized laboratory and semi-field studies, predominantly following the guidelines established by the International Organization for Biological and Integrated Control (IOBC/WPRS). These protocols are designed to assess the lethal and sublethal effects of pesticides on non-target arthropods in a controlled and reproducible manner.

Key Experimental Protocols:

1. Residual Contact Bioassay (for adult parasitoids and predators):

  • Test Organisms: Adult natural enemies such as Habrobracon hebetor, Trichogramma spp., or Coccinella septempunctata.

  • Methodology: Glass plates or petri dishes are treated with the test substance at various concentrations. After the residue dries, adult insects are introduced to the treated surface. Mortality is typically assessed at 24, 48, and 72 hours. For sublethal assessments, surviving insects are provided with hosts or prey, and parameters like parasitism rate, fecundity, and egg viability are monitored over a defined period.

  • Endpoints: LC50/LR50 (Lethal Concentration/Rate for 50% mortality), and sublethal effects on reproduction and behavior.

2. Larval Toxicity Bioassay (for predators like lacewings and ladybeetles):

  • Test Organisms: Larval stages of predators such as Chrysoperla carnea or Coccinella septempunctata.

  • Methodology: Leaf discs are dipped into insecticide solutions of varying concentrations and allowed to air dry. The treated leaf discs are then placed in petri dishes with the larval predators. A food source, such as aphids or insect eggs, is provided. Mortality and developmental effects are observed over the larval and pupal stages.

  • Endpoints: Larval and pupal mortality, developmental time, and emergence rate of adults.

3. Systemic Uptake Bioassay (for sucking predators and parasitoids):

  • Test Organisms: Predators or parasitoids that feed on plant sap or hosts that have fed on treated plants.

  • Methodology: Plants are treated with systemic insecticides. Parts of the treated plants (e.g., leaves) are then used to feed the host insects, which are subsequently offered to the natural enemies. Alternatively, predators that also feed on plant material are directly exposed to the treated plants.

  • Endpoints: Mortality, and sublethal effects on development, reproduction, and feeding behavior.

Visualizing the Mechanisms: A Tale of Two Pathways

The differential impact of this compound and broad-spectrum insecticides on natural enemies is rooted in their distinct molecular targets within the insect nervous system.

G cluster_0 This compound (Diamide) cluster_1 Broad-Spectrum Insecticides This compound This compound RyR Ryanodine Receptor (RyR) in Muscle Cells This compound->RyR Binds and activates Ca_Store Sarcoplasmic Reticulum (Calcium Store) RyR->Ca_Store Opens channel Ca_Release Uncontrolled Ca2+ Release Ca_Store->Ca_Release Paralysis Muscle Paralysis & Death Ca_Release->Paralysis BroadSpectrum Pyrethroids, Organophosphates, Neonicotinoids Na_Channel Voltage-Gated Sodium Channels BroadSpectrum->Na_Channel Pyrethroids: Keep channels open AChE Acetylcholinesterase (AChE) BroadSpectrum->AChE Organophosphates: Inhibit enzyme nAChR Nicotinic Acetylcholine Receptors (nAChR) BroadSpectrum->nAChR Neonicotinoids: Overstimulate receptor Nerve_Firing Continuous Nerve Firing Na_Channel->Nerve_Firing Synaptic_Failure Synaptic Failure AChE->Synaptic_Failure nAChR->Nerve_Firing Neurotoxicity Widespread Neurotoxicity & Death Nerve_Firing->Neurotoxicity Synaptic_Failure->Neurotoxicity G cluster_workflow Experimental Workflow for Assessing Insecticide Impact on Natural Enemies cluster_lethal Lethal Effects cluster_sublethal Sublethal Effects start Select Natural Enemy (e.g., Parasitoid, Predator) tier1 Tier 1: Laboratory Bioassays (Worst-case scenario) start->tier1 lethal_test Residual Contact Test (Glass Plate/Leaf Disc) tier1->lethal_test sublethal_test Exposure to Sublethal Dose (e.g., LC10, LC25) tier1->sublethal_test lc50 Determine LC50/LR50 lethal_test->lc50 tier2 Tier 2: Extended Laboratory & Semi-Field Tests lc50->tier2 reproduction Assess Reproduction (Fecundity, Fertility) sublethal_test->reproduction behavior Assess Behavior (Predation, Parasitism) sublethal_test->behavior development Assess Development (Longevity, Growth Rate) sublethal_test->development reproduction->tier2 behavior->tier2 development->tier2 risk_assessment Risk Assessment & IOBC Classification (Harmless, Slightly, Moderately, Harmful) tier2->risk_assessment

References

A Comparative Analysis of Dose-Response Curves: Tetraniliprole Versus Older Generation Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dose-response characteristics of the newer insecticide, Tetraniliprole, against established older generation insecticides, including organophosphates, pyrethroids, and neonicotinoids. The information is supported by experimental data from various scientific studies, with detailed methodologies for key experiments and visualizations of the relevant signaling pathways.

Executive Summary

This compound, a member of the diamide class of insecticides (IRAC Group 28), demonstrates a distinct mode of action by targeting insect ryanodine receptors, leading to muscle dysfunction and paralysis.[1][2] This mechanism contrasts with older insecticide classes that target the nervous system through different pathways: organophosphates and carbamates inhibit acetylcholinesterase[3][4], pyrethroids modulate voltage-gated sodium channels[5], and neonicotinoids act on nicotinic acetylcholine receptors.[6][7] This fundamental difference in the mode of action often translates to a favorable efficacy profile for this compound, particularly against pests that have developed resistance to older chemistries.

The following sections present a detailed comparison of the dose-response relationships of these insecticides against key lepidopteran pests, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Data Presentation: Dose-Response Comparison

The efficacy of an insecticide is commonly quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population. A lower LC50 or LD50 value indicates higher toxicity to the target pest. The following tables summarize the LC50 values for this compound and representative older generation insecticides against several economically important lepidopteran pests. It is important to note that direct comparison of LC50 values across different studies should be done with caution due to variations in experimental conditions, such as insect strain, larval instar, bioassay method, and exposure duration.

Older Generation Insecticides:

  • Organophosphate: Chlorpyrifos

  • Pyrethroid: Cypermethrin

  • Neonicotinoid: Imidacloprid

Table 1: Comparative LC50 Values against Fall Armyworm (Spodoptera frugiperda)
InsecticideClassLC50 (ppm or µg/mL)Bioassay MethodInsect StageSource
This compound Diamide1.8Topical Application3rd Instar[4]
ChlorpyrifosOrganophosphate184.7Topical Application3rd Instar[4]
ChlorpyrifosOrganophosphate199 - 377 (mg/l)Leaf Bioassay3rd Instar[1]
CypermethrinPyrethroid0.803 (mg/liter)Diet Incorporation2nd Instar[8]
ImidaclopridNeonicotinoid0.055 (ppm) (7-day exposure)Diet IncorporationNot Specified[9]
Table 2: Comparative LC50 Values against Cotton Bollworm (Helicoverpa armigera)
InsecticideClassLC50 (ppm or µg/mL)Bioassay MethodInsect StageSource
Chlorantraniliprole (related diamide)Diamide0.036 (mg/L)Leaf DipAdult[10]
ChlorpyrifosOrganophosphate4.6 (ppm)Not Specified3rd Instar[6]
CypermethrinPyrethroid127.74 (µg a.i./ml)Residue Contact3rd Instar[5]
CypermethrinPyrethroid277.67 (ppm)Larval Dip2nd Instar[2]
ImidaclopridNeonicotinoid531.24 (µM) (LD50)Not SpecifiedNot Specified[11]
Table 3: Comparative LC50 Values against Diamondback Moth (Plutella xylostella)
InsecticideClassLC50 (% concentration)Bioassay MethodInsect StageSource
Chlorantraniliprole (related diamide)Diamide0.000275 - 0.00037Leaf-disc Dip3rd Instar[12]
ChlorpyrifosOrganophosphate7.2 (mg/l) (LC1 for susceptible strain)Not SpecifiedNot Specified[13]
CypermethrinPyrethroid>30,000-fold resistance vs susceptibleTopical Application4th Instar[7]
ImidaclopridNeonicotinoidData not readily available for direct comparison--

Experimental Protocols

The dose-response data presented above are typically generated using standardized bioassay methods. The following are detailed descriptions of the common experimental protocols used in insecticide efficacy testing.

Leaf-Dip Bioassay

This method is widely used to assess the toxicity of insecticides to leaf-feeding insects.

  • Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared in a suitable solvent, often with a surfactant to ensure even coating of the leaf surface. A control solution (solvent and surfactant only) is also prepared.

  • Leaf Treatment: Leaf discs of a standardized size are cut from an appropriate host plant. Each leaf disc is then dipped into one of the insecticide solutions for a set period (e.g., 10-30 seconds) with gentle agitation.[14] The treated leaves are then allowed to air dry.

  • Insect Exposure: The dried, treated leaf discs are placed individually in petri dishes or other suitable containers. A known number of test insects (e.g., 10-20 larvae of a specific instar) are then introduced into each container.

  • Incubation and Assessment: The containers are maintained under controlled environmental conditions (temperature, humidity, and photoperiod). Mortality is assessed at predetermined time intervals (e.g., 24, 48, 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide by applying a precise dose directly to the insect's body.

  • Preparation of Dosing Solutions: Serial dilutions of the technical grade insecticide are prepared in a volatile solvent like acetone.

  • Dosing: A micro-applicator is used to apply a precise volume (e.g., 0.5-1.0 µL) of the insecticide solution to a specific location on the dorsal thorax of each test insect. A control group is treated with the solvent only.

  • Holding and Observation: The treated insects are held in clean containers with access to food and water. The containers are kept under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at specified intervals (e.g., 24, 48, 72 hours). The criterion for death is the inability to make a coordinated movement when stimulated.

  • Data Analysis: The mortality data is analyzed using probit analysis to calculate the LD50 value, typically expressed as micrograms of insecticide per gram of insect body weight (µg/g).

Diet Incorporation Bioassay

This method is used to evaluate the oral toxicity of an insecticide by incorporating it into the insect's artificial diet.

  • Preparation of Treated Diet: The test insecticide is mixed into the insect's artificial diet at a series of concentrations while the diet is still liquid. The diet is then dispensed into the wells of a multi-well plate or other rearing containers and allowed to solidify. A control diet without the insecticide is also prepared.

  • Insect Infestation: One larva of a specific instar is placed in each well containing the treated or control diet. The plates are then sealed with a breathable membrane.

  • Incubation and Assessment: The plates are incubated under controlled conditions. Mortality is assessed after a specific exposure period (e.g., 5-7 days).

  • Data Analysis: The concentration of the insecticide that causes 50% mortality (LC50) is determined using probit analysis.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the modes of action of this compound and older generation insecticides, as well as a typical experimental workflow for determining LC50 values.

G cluster_this compound This compound (Diamide) This compound This compound RyR Ryanodine Receptor (RyR) in Sarcoplasmic Reticulum This compound->RyR Binds and activates Ca_Release Ca²⁺ Release from Internal Stores RyR->Ca_Release Uncontrolled release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Leads to Paralysis Paralysis and Death Muscle_Contraction->Paralysis Causes

Caption: Signaling pathway of this compound.

G cluster_organophosphate Organophosphates Organophosphate Organophosphate AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits Inactive_AChE Inactive AChE AChE->Inactive_AChE Becomes ACh Acetylcholine (ACh) ACh->AChE Normally hydrolyzed by Synapse Synapse ACh->Synapse Accumulates in Nerve_Impulse Continuous Nerve Impulse Synapse->Nerve_Impulse Continuous stimulation Paralysis Paralysis and Death Nerve_Impulse->Paralysis Leads to

Caption: Signaling pathway of Organophosphates.

G cluster_pyrethroid Pyrethroids Pyrethroid Pyrethroid Na_Channel Voltage-Gated Sodium (Na⁺) Channel Pyrethroid->Na_Channel Binds to and modifies Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Results in Na_Influx Na⁺ Ions Prolonged_Opening->Na_Influx Continuous influx of Nerve_Impulse Continuous Nerve Impulse Na_Influx->Nerve_Impulse Repetitive firing Paralysis Paralysis and Death Nerve_Impulse->Paralysis Leads to

Caption: Signaling pathway of Pyrethroids.

G cluster_neonicotinoid Neonicotinoids Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Nerve_Impulse Continuous Nerve Impulse nAChR->Nerve_Impulse Continuous stimulation ACh Acetylcholine (ACh) ACh->nAChR Normally binds to Paralysis Paralysis and Death Nerve_Impulse->Paralysis Leads to

Caption: Signaling pathway of Neonicotinoids.

G cluster_workflow Experimental Workflow for LC50 Determination (Leaf-Dip Bioassay) A Prepare Serial Dilutions of Insecticide B Dip Leaf Discs in Each Concentration A->B C Air Dry Treated Leaf Discs B->C D Place Leaf Discs in Petri Dishes C->D E Introduce Test Insects (e.g., Larvae) D->E F Incubate under Controlled Conditions E->F G Record Mortality at Regular Intervals F->G H Perform Probit Analysis G->H I Determine LC50 Value H->I

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Tetraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for laboratory professionals on the safe handling and disposal of the insecticide Tetraniliprole, ensuring both personal safety and environmental protection.

Researchers and scientists working with this compound, an anthranilic diamide insecticide, must adhere to stringent safety protocols to mitigate risks associated with its handling.[1] This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for safe handling, and compliant disposal procedures. By following these procedural steps, you can ensure a safe laboratory environment and contribute to a culture of safety.

Hazard Summary for this compound

Before handling this compound, it is crucial to understand its potential hazards. The primary routes of exposure are dermal (skin contact), oral, and inhalation.[2] According to safety data sheets, this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3]

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor.[3]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Avoid release to the environment. Collect spillage.[3]
Skin Sensitization Potential for skin sensitization.[4]Avoid contact with skin, eyes, or clothing.[4]

Personal Protective Equipment (PPE) Protocol

The following table outlines the recommended PPE for handling this compound in a laboratory setting. It is imperative to always consult the specific Safety Data Sheet (SDS) for the exact formulation you are using, as requirements may vary.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant gloves.[4][5]Nitrile rubber gloves with a minimum thickness of 0.4 mm are recommended, offering a permeability time of over 480 minutes.[6] Always inspect gloves for tears or punctures before use. Wash the exterior of the gloves before removing them.[2]
Eyes Safety glasses with side shields or goggles.[7][8]Protective eyewear should conform to EN166 or an equivalent standard.[6] If there is a splash hazard, goggles or a face shield should be worn.
Body Long-sleeved shirt and long pants or a laboratory coat.[4]Clothing should be made of a material that does not readily absorb chemicals. For significant handling operations, consider a chemical-resistant apron or coveralls.[9]
Feet Closed-toe shoes and socks.[4][10]Shoes should be made of a non-absorbent material. For situations with a risk of spills, chemical-resistant boots are advised.[8]
Respiratory Not typically required with adequate ventilation.Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[7] If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary.[11]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring laboratory safety.

A 1. Pre-Handling Preparation B Review Safety Data Sheet (SDS) A->B C Assemble Required PPE B->C D Ensure Proper Ventilation (Fume Hood) C->D E 2. Handling this compound F Don PPE Correctly E->F G Weighing and Transferring F->G H Solution Preparation G->H I 3. Post-Handling Procedures J Decontaminate Work Area I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L M 4. Waste Disposal N Segregate Contaminated Waste M->N O Dispose of According to Institutional and Local Regulations N->O

Workflow for Safe Handling of this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is fundamental to laboratory safety and environmental responsibility.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.[4]
If on Skin or Clothing Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[4]
If in Eyes Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.[7]
If Inhaled Move the person to fresh air. If the person is not breathing, call for emergency medical services, then give artificial respiration. Call a poison control center or doctor for further treatment advice.[7]
Spill Management

In the event of a spill, deny unnecessary entry to non-emergency personnel.[5] For indoor spills, ensure adequate ventilation.[5] Use appropriate PPE during cleanup. Absorb the spill with an inert material such as sand or sawdust and place it in a suitable, closed container for disposal.[6]

Disposal of this compound and Contaminated Materials

Proper disposal is critical to prevent environmental contamination.

  • Unused this compound: Dispose of contents and container to an approved waste disposal plant in accordance with local, provincial, or territorial regulations.[3][4][5]

  • Contaminated PPE: Discard clothing and other absorbent materials that have been heavily contaminated with the product's concentrate; do not reuse them. Follow manufacturer's instructions for cleaning and maintaining reusable PPE. If no such instructions exist, use detergent and hot water. Keep and wash PPE separately from other laundry.

  • Empty Containers: Do not reuse or refill the original container.[12] Triple rinse the container, then offer it for recycling or reconditioning, or puncture and dispose of it in a sanitary landfill, or by other procedures approved by state and local authorities.[12][13]

By integrating these safety and handling protocols into your laboratory's standard operating procedures, you can build a foundation of trust and confidence in your commitment to safety, extending value beyond the products you develop.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.